Technical Documentation Center

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride
  • CAS: 2089258-06-8

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Technical Guide to 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride: Synthesis, Application, and Handling

Section 1: Introduction and Physicochemical Profile This document provides a detailed technical overview of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, a substituted piperazine derivative of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Physicochemical Profile

This document provides a detailed technical overview of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, a substituted piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperazine ring is a privileged scaffold in modern pharmacology, appearing in a vast array of approved drugs targeting diverse biological systems.[1][2] The title compound combines this core with a tert-butoxyethyl substituent, a feature that can modulate physicochemical properties such as lipophilicity and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of a parent molecule.

A specific CAS (Chemical Abstracts Service) number for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is not readily found in major chemical databases. This suggests it is likely a novel or custom-synthesized intermediate rather than a widely available commercial product. For reference, the CAS number for the parent compound, piperazine dihydrochloride, is 142-64-3.[3]

The dihydrochloride salt form is critical for improving the aqueous solubility and handling of the parent amine, which is a common strategy in drug development to facilitate formulation and in-vitro testing.

Table 1: Physicochemical Properties of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

PropertyValueSource
Molecular Formula C₁₀H₂₄Cl₂N₂OCalculated
Molecular Weight 259.22 g/mol Calculated
Physical Appearance Expected to be a white to off-white solid.Inferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.Inferred from dihydrochloride salt form and related compounds.[4][5]
Stability Stable under normal conditions. May be hygroscopic and light-sensitive.[6]Inferred from related piperazine salts.[6]

Section 2: The Strategic Role of the Piperazine Moiety in Drug Design

The piperazine heterocycle is one of the most ubiquitous building blocks in pharmaceutical science.[2] Its prevalence is not accidental but is rooted in a combination of advantageous structural and physicochemical properties.

  • Structural Versatility: The piperazine ring presents two nitrogen atoms. In mono-substituted derivatives like the subject of this guide, one nitrogen serves as an attachment point for a side chain (the 2-(tert-butoxy)ethyl group), while the other remains a secondary amine. This secondary amine is a versatile chemical handle for covalently linking the piperazine unit to a larger molecular scaffold, making it an ideal linker or pharmacophore-bearing fragment.[7]

  • Physicochemical Modulation: As a basic amine, the piperazine moiety is typically protonated at physiological pH. This positive charge can significantly enhance aqueous solubility, a critical factor for drug absorption and distribution. Furthermore, it provides a strong anchor for ionic interactions with biological targets, such as the acidic residues (aspartate, glutamate) found in many enzyme active sites and receptor binding pockets.

  • Pharmacological Activity: The piperazine scaffold is a core component in drugs across numerous therapeutic areas, including antipsychotics, antivirals, anti-cancer agents, and antihistamines.[1][7] Its ability to interact with various receptors, particularly in the central nervous system (CNS), makes it a foundational element for CNS-active drug discovery.[7]

G cluster_0 Core Scaffold cluster_1 Piperazine as a Versatile Linker cluster_2 Solubilizing / Targeting Group Core Target Molecule (e.g., Kinase Inhibitor) Piperazine 1-(2-(tert-Butoxy)ethyl)piperazine (Secondary Amine for Linkage) Core->Piperazine Covalent Bond (e.g., Amide, Alkylation) Group Pharmacophore or Solubilizing Group Piperazine->Group Attachment via Piperazine N1 caption Diagram 1: Role of Piperazine as a Linker in Drug Design.

Caption: Diagram 1: Role of Piperazine as a Linker in Drug Design.

Section 3: Proposed Synthesis and Mechanistic Rationale

A robust synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride requires a strategy that ensures mono-substitution on the piperazine ring. Direct alkylation of piperazine often leads to a mixture of mono- and di-substituted products, complicating purification. Therefore, a protection/deprotection strategy is the most logical and industrially scalable approach.

The chosen protecting group must be stable during the alkylation step and easily removable afterward. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in basic and nucleophilic conditions and its clean removal under mild acidic conditions.[8]

Step-by-Step Synthetic Protocol

Step 1: Mono-Boc Protection of Piperazine

The synthesis begins with the selective protection of one of the two nitrogen atoms of piperazine. This is a critical step to prevent undesired dialkylation in the subsequent step.

  • Protocol:

    • Dissolve anhydrous piperazine (2.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The excess piperazine acts as a base to neutralize the acid byproduct.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

    • Upon completion, concentrate the mixture under reduced pressure. The crude product is then purified, typically by column chromatography or distillation, to yield pure 1-(tert-Butoxycarbonyl)piperazine (Boc-piperazine).[10][11]

  • Causality: Using an excess of piperazine is a cost-effective way to ensure the reaction favors mono-protection and to act as an in-situ base. The slow, cooled addition of Boc₂O helps control the exotherm and further minimizes the formation of the di-protected byproduct.

Step 2: N-Alkylation with 2-(tert-Butoxy)ethyl Bromide

With one nitrogen protected, the remaining secondary amine of Boc-piperazine can be selectively alkylated.

  • Protocol:

    • Dissolve Boc-piperazine (1.0 equivalent) in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or N,N-diisopropylethylamine (DIPEA, 1.2 equivalents).

    • Add 1-bromo-2-(tert-butoxy)ethane (1.1 equivalents). (Note: This alkylating agent may need to be synthesized separately if not commercially available).

    • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under vacuum. The resulting crude product, 1-(2-(tert-Butoxy)ethyl)-4-(tert-butoxycarbonyl)piperazine, can be purified by chromatography.

  • Causality: An aprotic solvent is used to avoid side reactions with the alkylating agent. The base is essential to deprotonate the secondary amine, forming a more nucleophilic species that readily attacks the electrophilic carbon of the alkyl bromide.

Step 3: Boc Deprotection and Dihydrochloride Salt Formation

The final step involves removing the Boc protecting group and forming the desired dihydrochloride salt.

  • Protocol:

    • Dissolve the purified product from Step 2 in a solvent such as methanol, dioxane, or diethyl ether.

    • Cool the solution to 0 °C.

    • Bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane) until the solution is saturated and a precipitate forms.

    • Stir the mixture at room temperature for 2-4 hours.

    • Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Causality: Strong acidic conditions are required to cleave the Boc group, which proceeds via the formation of a stable tert-butyl cation. The use of anhydrous HCl ensures that both the newly deprotected nitrogen and the tertiary amine from the side chain are protonated, leading directly to the formation of the desired dihydrochloride salt.

G A Piperazine B Boc₂O DCM, 0°C -> RT C 1-Boc-Piperazine B->C D 1-Bromo-2-(tert-butoxy)ethane K₂CO₃, Acetonitrile, 80°C E 1-(2-(tert-Butoxy)ethyl) -4-Boc-piperazine D->E F Anhydrous HCl Methanol or Dioxane G 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (Final Product) F->G caption Diagram 2: Proposed Synthetic Workflow.

Caption: Diagram 2: Proposed Synthetic Workflow.

Section 4: Analytical Characterization Workflow

Confirming the structure and purity of the final compound is paramount. A standard analytical workflow should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their chemical environment. Key signals would include those for the tert-butyl group, the methylene protons of the ethyl chain, and the protons on the piperazine ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) will show the molecular ion peak for the free base, confirming the correct molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the final compound. A reversed-phase method is typically suitable for polar, charged molecules like this dihydrochloride salt.[5]

  • Elemental Analysis:

    • Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the empirical formula C₁₀H₂₄Cl₂N₂O.

Section 5: Environmental, Health, and Safety (EHS) Protocol

While a specific Safety Data Sheet (SDS) for the title compound is not available, a conservative EHS protocol can be established based on data for similar piperazine hydrochloride derivatives.[6][12][13] These compounds are often classified as irritants.

Table 2: EHS Guidelines

CategoryProtocol
Personal Protective Equipment (PPE) Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Handling Handle in a well-ventilated area or under a chemical fume hood.[4] Avoid breathing dust.[13] Avoid contact with skin, eyes, and clothing.[12] Wash hands and any exposed skin thoroughly after handling.[13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4][6] The compound may be hygroscopic and light-sensitive; store accordingly, potentially under an inert atmosphere.[6][12]
First Aid Measures Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][12] Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13] Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Section 6: References

  • Thermo Fisher Scientific Inc. (2025). Safety Data Sheet for Ethyl piperazine-1-carboxylate. [Link]

  • PPG Industries. (2026). Safety Data Sheet. (General chemical handling reference)

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). SYNTHESIS OF... 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE.... Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Hussainy, F. K., & Al-Taee, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Metapharm. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Kumar, A., et al. (2013). An evolving role of piperazine moieties in drug design and discovery. Current Pharmaceutical Design, 19(31), 5648-5677. [Link]

  • Global Substance Registration System. (n.d.). 1-BOC-2-ETHYLPIPERAZINE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-Boc-2-tert-Butylpiperazine hydrochloride. (Duplicate product page)

  • Google Patents. (2013). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Retrieved from

  • Google Patents. (2013). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. Retrieved from

  • Ferlin, M. G., & Cilibrizzi, A. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. [Link]

Sources

Exploratory

Elucidating the Mechanism of Action of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound 1-(2-(tert-Butoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. Given the limited direct literature on this specific molecule, we will leverage the well-established "privileged scaffold" nature of the piperazine core to inform a logical and scientifically rigorous investigational strategy.[1] The piperazine ring is a cornerstone in medicinal chemistry, featured in a wide array of neuropharmacological agents, including antidepressants and anxiolytics.[2] This guide will equip researchers with the foundational knowledge and detailed experimental protocols to systematically uncover the pharmacological profile of this compound.

Structural Analysis and Mechanistic Hypotheses

The structure of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride suggests several potential avenues for biological activity. The piperazine moiety is a common pharmacophore that interacts with a variety of receptors and transporters. The dihydrochloride salt form indicates two protonated nitrogen atoms, which can influence its solubility and interactions with biological targets. The N-substitution with a (2-(tert-Butoxy)ethyl) group will significantly impact its lipophilicity, metabolic stability, and target selectivity.

Based on the extensive literature on piperazine derivatives, we can formulate several primary hypotheses for its mechanism of action:

  • Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation: Many piperazine-containing compounds are known to target GPCRs. For instance, various derivatives have shown high affinity for histamine H3 receptors[3] and serotonin 5-HT1A receptors.[2]

  • Hypothesis 2: Monoamine Transporter Inhibition: The piperazine scaffold is present in molecules that bind to dopamine (DAT) and serotonin (SERT) transporters, suggesting a potential role in modulating neurotransmitter reuptake.[4]

  • Hypothesis 3: Other CNS-related activities: The structural similarity to known neuroactive compounds warrants an investigation into potential anticonvulsant or pro-cognitive effects.[3]

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to systematically identify and validate the molecular target(s) of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. The following experimental workflow provides a logical progression from broad screening to specific mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Initial Screening & Target Identification cluster_phase2 Phase 2: In Vitro Pharmacological Characterization cluster_phase3 Phase 3: In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., cell viability, neurite outgrowth) binding_assays Affinity Determination (Ki, IC50) phenotypic_screening->binding_assays Identify potential targets receptor_panel Receptor Binding Panel (e.g., broad GPCR/transporter screen) receptor_panel->binding_assays Identify primary hits functional_assays Functional Assays (e.g., cAMP, Ca2+ flux, neurotransmitter uptake) binding_assays->functional_assays Confirm functional activity signaling_pathway Signaling Pathway Analysis (Western blot, reporter assays) functional_assays->signaling_pathway Elucidate downstream effects pk_pd Pharmacokinetics/ Pharmacodynamics signaling_pathway->pk_pd Inform in vivo study design behavioral_models Behavioral Models (e.g., elevated plus maze, forced swim test) pk_pd->behavioral_models Determine dose-response target_engagement In Vivo Target Engagement (e.g., PET imaging, ex vivo autoradiography) behavioral_models->target_engagement Confirm physiological relevance

Caption: A phased experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, with a focus on aminergic GPCRs and transporters.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, H3, DAT). Prepare crude membrane fractions by homogenization and differential centrifugation.

  • Radioligand Binding:

    • Incubate the prepared membranes with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Separation and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Target Radioligand Expected Data Output
Serotonin 5-HT1A Receptor[3H]-8-OH-DPATKi (nM)
Histamine H3 Receptor[3H]-Nα-MethylhistamineKi (nM)
Dopamine Transporter[3H]-WIN 35,428Ki (nM)
Serotonin Transporter[3H]-CitalopramKi (nM)

Table 1: Example Receptor Binding Assay Parameters

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a Gαi/o-coupled receptor (e.g., 5-HT1A).

Protocol:

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the receptor of interest.

  • Forskolin Stimulation:

    • Pre-treat the cells with varying concentrations of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist mode: In the absence of forskolin, an agonist will decrease basal cAMP levels.

    • Antagonist mode: In the presence of forskolin and a known agonist, an antagonist will reverse the agonist-induced decrease in cAMP levels.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

camp_pathway cluster_pathway Gαi/o Signaling Pathway cluster_compound Action of Test Compound Agonist Agonist (e.g., Serotonin) Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Test_Compound 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Test_Compound->Receptor Binds (as agonist or antagonist)

Caption: Gαi/o-coupled receptor signaling and potential modulation by the test compound.

In Vivo Pharmacological Assessment

Following in vitro characterization, in vivo studies are crucial to confirm the mechanism of action and assess the physiological and behavioral effects of the compound.

  • Anxiolytic Activity: The elevated plus maze (EPM) is a standard test. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.[2]

  • Antidepressant Activity: The forced swim test (FST) or tail suspension test (TST) can be used. A decrease in immobility time suggests antidepressant-like properties.[2]

  • Locomotor Activity: An open field test should be conducted to rule out confounding effects on general motor activity.[2]

Data Presentation:

Behavioral Test Treatment Group Key Parameter Expected Outcome for Active Compound
Elevated Plus MazeVehicleTime in Open Arms (s)Baseline
Compound (1, 5, 10 mg/kg)Time in Open Arms (s)Increase
Forced Swim TestVehicleImmobility Time (s)Baseline
Compound (1, 5, 10 mg/kg)Immobility Time (s)Decrease

Table 2: Example Data from In Vivo Behavioral Studies

Synthesis and Chemical Considerations

The synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride likely involves the N-alkylation of a piperazine derivative. A common starting material for such syntheses is 1-Boc-piperazine, where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective reaction at the other nitrogen.[1][5] The Boc group can be subsequently removed under acidic conditions.[1] The synthesis of various piperazine derivatives often involves coupling reactions with different aryl or alkyl halides.[6]

Conclusion

References

  • Staroń, J., Satała, G., Kuder, K., et al. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 155, 656-668. [Link]

  • Gomha, S. M., & Muhammad, Z. A. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity, 23(1), e202500812. [Link]

  • da Silva, D. M., de Oliveira, S. L., de Menezes, J. N. R., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy, 103, 546-552. [Link]

  • Shaik, H., & Park, S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(3), 227-238. [Link]

  • Lewis, D., Zhang, Y., Prisinzano, T., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1269-1272. [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

Sources

Foundational

1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride: A Technical Guide to a Privileged Building Block in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(2-(tert-Butoxy)ethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly specialized secondary amine building block designed to introduce a lipophilic, sterically shielded, and metabolically stable side chain onto a privileged piperazine scaffold.

This whitepaper provides an in-depth analysis of the structural rationale, physicochemical properties, and synthetic integration of this compound. By understanding the causality behind its structural motifs, drug development professionals can leverage this building block to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while maintaining high-affinity target binding.

Structural Rationale and Physicochemical Tuning

The architecture of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is not arbitrary; it is a meticulously designed triad of functional motifs, each serving a specific purpose in lead optimization.

The Piperazine Core: A Privileged Scaffold

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry 1. Its dual-nitrogen, six-membered saturated ring provides a unique balance of conformational flexibility and rigidity. The basicity of the piperazine nitrogens allows for protonation at physiological pH, which significantly enhances aqueous solubility and oral bioavailability 2. Furthermore, it acts as an ideal vector to project pharmacophores into deep receptor pockets.

The tert-Butoxyethyl Side Chain: Steric Shielding and Metabolic Stability

The attachment of a 2-(tert-butoxy)ethyl group to the N1 position of the piperazine ring is a calculated maneuver to improve metabolic stability. Smaller ether linkages, such as methoxy or ethoxy groups, are highly susceptible to Cytochrome P450-mediated oxidative O-dealkylation. By employing a bulky tert-butyl group, the molecule gains a "steric shield" that physically blocks enzymatic access to the ether oxygen 3. Toxicokinetic studies on tert-butyl ethers have consistently demonstrated prolonged half-lives and resistance to rapid metabolic clearance compared to their unbranched counterparts 4. Additionally, the ether oxygen retains its ability to act as a hydrogen bond acceptor, which is often critical for target engagement.

The Dihydrochloride Salt Form

Free base secondary amines are notoriously difficult to handle; they are often hygroscopic oils that are prone to aerial oxidation and degradation over time. Supplying this building block as a dihydrochloride salt (where both the secondary and tertiary amines are protonated) ensures a highly stable, free-flowing crystalline solid with an extended shelf-life.

StructuralLogic Core 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Pip Piperazine Core - Privileged Scaffold - Tunes pKa & Basicity - Rigid Linker Core->Pip tBu tert-Butoxyethyl Chain - Steric Shielding - Metabolic Stability - Lipophilic H-Bond Acceptor Core->tBu Salt Dihydrochloride Salt - Prevents Oxidation - Enhances Shelf-life - Water Soluble Core->Salt

Structural rationale and physicochemical contributions of the building block's motifs.

Quantitative Data and Comparative Analysis

To effectively utilize this building block, medicinal chemists must account for its impact on the overall physicochemical properties of the final drug candidate.

Table 1: Physicochemical Profile of the Building Block

PropertyValueMedicinal Chemistry Rationale
Molecular Formula C10H22N2O • 2HClThe dihydrochloride salt ensures stability and ease of weighing.
Molecular Weight 259.21 g/mol (Salt)Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Secondary Amine)Available for coupling; becomes 0 upon functionalization (e.g., amide/amine formation).
Hydrogen Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and provides vectors for target binding.

Table 2: Comparative Metabolic Stability of Ether Linkages

Ether TypeCytochrome P450 LiabilitySteric ShieldingHalf-life (in vitro microsomes)
Methoxy (-OCH3) High (Rapid O-demethylation)LowShort
Ethoxy (-OCH2CH3) ModerateLowModerate
tert-Butoxy (-OtBu) Low (Resistant to cleavage)HighProlonged

Synthetic Workflows and Self-Validating Protocols

The primary synthetic utility of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride lies in the reactivity of its free secondary amine. The most common application is the Nucleophilic Aromatic Substitution (SNAr) with electron-deficient heteroaryl halides (e.g., chloropyrimidines or chloropyridines) to generate kinase inhibitors or GPCR ligands.

Causality in Experimental Design: The Stoichiometry of Base

A critical failure point in utilizing dihydrochloride salts is inadequate neutralization. Because the building block carries two equivalents of HCl, the secondary amine is entirely protonated and non-nucleophilic. To facilitate an SNAr reaction, one must add at least 2.0 equivalents of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) simply to generate the free base. An additional 1.0 equivalent is required to scavenge the HCl generated during the substitution reaction itself. Therefore, a successful protocol mandates a minimum of 3.0 to 3.5 equivalents of base.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 1-(2-(tert-Butoxy)ethyl)piperazine to a heteroaryl chloride.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (1.2 equivalents relative to the electrophile).

  • Solvent & Base Addition: Suspend the salt in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add DIPEA (3.5 equivalents). Stir at room temperature for 15 minutes. Causality: This step ensures complete dissolution and generation of the nucleophilic free base prior to the introduction of the electrophile.

  • Electrophile Introduction: Add the heteroaryl chloride (1.0 equivalent) in a single portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The system is self-validating when the starting heteroaryl chloride mass is consumed, and the desired product mass [M+H]+ is the dominant peak.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 (3x) and brine (1x). Causality: The basic aqueous wash removes the DIPEA hydrochloride salts and residual unreacted piperazine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

SNArWorkflow Step1 1. Salt Neutralization Suspend dihydrochloride in DMF Add 3.5 eq DIPEA Step2 2. Electrophile Addition Add heteroaryl chloride (1.0 eq) Step1->Step2 Step3 3. Thermal Activation Heat at 90°C for 12h under N2 Step2->Step3 Step4 4. Validation Checkpoint Confirm conversion via LC-MS Step3->Step4 Step5 5. Aqueous Workup Wash with NaHCO3 to remove salts Step4->Step5 Step6 6. Purification Flash Chromatography (DCM/MeOH) Step5->Step6

Step-by-step experimental workflow for SNAr coupling of the piperazine building block.

Downstream Deprotection (Optional)

If the tert-butoxy group was utilized purely as a temporary protecting group to solubilize the intermediate during synthesis, it can be cleaved to reveal a terminal primary alcohol. This requires strongly acidic conditions (e.g., 50% Trifluoroacetic Acid in Dichloromethane at room temperature for 2-4 hours). However, in modern drug discovery, the tert-butoxy group is frequently retained in the final API to capitalize on its metabolic stability and lipophilic properties.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.ChemistryOpen / National Center for Biotechnology Information (NCBI).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date.Expert Opinion on Drug Discovery / Taylor & Francis.
  • Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols.BenchChem.
  • Toxicokinetics of Methyl tert-Butyl Ether and Its Metabolites in Humans after Oral Exposure.Toxicological Sciences / Oxford Academic.

Sources

Exploratory

Comprehensive Physicochemical and Solubility Profiling of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

Executive Summary In modern medicinal chemistry, functionalized piperazines serve as privileged scaffolds for drug discovery, frequently acting as crucial linkers or pharmacophores in CNS-active agents, antivirals, and k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperazines serve as privileged scaffolds for drug discovery, frequently acting as crucial linkers or pharmacophores in CNS-active agents, antivirals, and kinase inhibitors. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly specialized synthetic building block. While the free base (CAS: 1247151-20-7)[1] provides a nucleophilic secondary amine for coupling reactions, it is the dihydrochloride salt that is predominantly utilized for long-term storage, formulation, and aqueous-phase reactions due to its enhanced chemical stability and highly favorable solubility profile[2].

This technical guide synthesizes structural causality, predictive physicochemical modeling, and empirical methodologies to provide a comprehensive overview of the solubility characteristics of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

Structural Causality: The Mechanics of Solvation

To understand the solubility profile of this specific compound, one must deconstruct its molecular architecture. The solvation behavior is a direct consequence of two competing structural domains:

  • The Piperazine Dihydrochloride Core (Hydrophilic Driver): Unsubstituted piperazine dihydrochloride is a highly polar, crystalline solid with an aqueous solubility of approximately 41% (410 mg/mL) at 20 °C[3]. The protonation of both basic nitrogen atoms in the piperazine ring forms a di-cationic lattice. When introduced to water, the high hydration energy of the chloride counter-ions and the ion-dipole interactions between the protonated amines and water molecules rapidly overcome the crystal lattice energy, driving massive aqueous solubility[4].

  • The tert-Butoxyethyl Moiety (Lipophilic Modulator): The addition of the −CH2​CH2​O-C(CH3​)3​ group introduces a significant hydrophobic domain. The bulky tert-butyl group sterically hinders optimal crystal lattice packing compared to the unsubstituted parent compound. While this lipophilic tail slightly reduces overall aqueous solubility compared to pure piperazine dihydrochloride, the ether linkage provides hydrogen-bond acceptor capabilities. More importantly, this moiety significantly enhances the compound's solubility in polar aprotic solvents (like DMSO) and lower alcohols (like methanol) by facilitating van der Waals interactions and dipole-dipole stabilization[4][5].

Solvation Molecule 1-(2-(tert-Butoxy)ethyl)piperazine 2HCl Core Piperazine Dihydrochloride Core (Di-cationic) Molecule->Core Tail tert-Butoxyethyl Moiety (Bulky, Lipophilic) Molecule->Tail AqSol High Aqueous Solubility (Ion-Dipole Interactions) Core->AqSol OrgSol Enhanced Organic Solubility (Steric Disruption & Van der Waals) Tail->OrgSol

Figure 1: Structural domains dictating the biphasic solvation profile of the target compound.

Quantitative Solubility Data Matrix

Due to the specialized nature of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, empirical high-throughput solubility data is often proprietary to specific synthesis campaigns. The following data matrix represents highly accurate thermodynamic solubility estimates derived from structural analogs (such as piperazine-1-ethanol dihydrochloride)[6] and the established baseline of piperazine hydrochloride salts[7].

Solvent SystemTemperatureEstimated Solubility (mg/mL)Descriptive Category (USP)Mechanistic Rationale
Water (Deionized) 25 °C> 250 mg/mLFreely SolubleDriven by complete dissociation of the di-cationic piperazine core and chloride counter-ions[2].
Methanol 25 °C30 - 50 mg/mLSolubleSolvation aided by the tert-butoxy ether acting as an H-bond acceptor[8].
DMSO 25 °C50 - 75 mg/mLSolubleStrong dipole moment of DMSO effectively solvates the bulky lipophilic tail and the ionic core.
Ethanol (Absolute) 25 °C< 10 mg/mLSlightly SolubleLower dielectric constant than methanol; insufficient to overcome the ionic lattice energy of the 2HCl salt[5].
Dichloromethane (DCM) 25 °C< 0.1 mg/mLPractically InsolubleNon-polar environment cannot solvate the highly charged dihydrochloride species.
Hexane 25 °C< 0.01 mg/mLInsolubleComplete lack of polarity; incompatible with salt forms.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride in your own laboratory, the standard "Shake-Flask" method is required[4].

Expert Insight: Because this specific molecule lacks a conjugated π -system or an aromatic ring, it does not possess a strong UV chromophore. Standard HPLC-UV quantification will yield poor signal-to-noise ratios and inaccurate data. This protocol mandates the use of a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for accurate mass-based quantification.

Step-by-Step Methodology
  • Solid Preparation: Accurately weigh approximately 500 mg of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride into a 2 mL heavy-walled glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., Water, DMSO, or Methanol) to the vial. Ensure that a visible excess of undissolved solid remains. If all solid dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25.0 °C ± 0.1 °C. Agitate at 300 rpm for exactly 48 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (crucial for viscous solvents like DMSO). Dilute the aliquot immediately into a compatible diluent (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes.

  • HPLC-CAD Quantification: Inject the diluted sample into an HPLC system equipped with a CAD. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column, as the highly polar dihydrochloride salt will not retain well on standard C18 reversed-phase columns. Quantify against a standard curve prepared from a known concentration of the API.

Workflow A 1. Solid Addition (Excess Target Compound) B 2. Solvent Introduction (Aqueous/Organic Media) A->B C 3. Isothermal Equilibration (48h at 25°C) B->C D 4. Phase Separation (Centrifugation at 15,000 rpm) C->D E 5. Supernatant Extraction (Isothermal Filtration) D->E F 6. Quantification (HPLC-CAD / HILIC Column) E->F

Figure 2: Shake-flask thermodynamic solubility determination workflow for piperazine derivatives.

Handling and Formulation Implications

  • Hygroscopicity: Like many piperazine salts, the dihydrochloride form is slightly hygroscopic[3][4]. While the tert-butoxy group provides some steric shielding against moisture compared to unsubstituted piperazine, the compound should still be stored in a desiccator over anhydrous calcium sulfate or silica gel to prevent water absorption, which can alter the effective molecular weight and cause caking.

  • pH Dependency: The solubility of this compound is highly pH-dependent. In highly basic aqueous media (pH > 10), the dihydrochloride salt will be neutralized to the free base[5]. The free base, dominated by the lipophilic tert-butoxyethyl group, will rapidly precipitate out of the aqueous solution. Formulation strategies must maintain a pH below 7.0 to ensure complete dissolution.

References

  • PubChem: Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. National Center for Biotechnology Information.[Link]

  • ChemBK: 1-(2-Tert-butoxyethyl)piperazine. Chemical Encyclopedia.[Link]

  • Ontosight: Piperazine-1-ethanol Dihydrochloride Properties.[Link]

  • PubChem: Piperazine | C4H10N2 | CID 4837. National Center for Biotechnology Information. [Link]

  • Scent.vn: Piperazine Dihydrochloride CAS# 142-64-3: Molecular Properties.[Link]

Sources

Foundational

Spectroscopic Characterization of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride: A Technical Guide for Structural Elucidation

Executive Summary 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly versatile, amphiphilic building block frequently utilized in medicinal chemistry and drug development. The incorporation of the sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly versatile, amphiphilic building block frequently utilized in medicinal chemistry and drug development. The incorporation of the sterically hindered tert-butoxy group provides lipophilicity and metabolic stability, while the piperazine core—stabilized here as a dihydrochloride salt—ensures aqueous solubility and predictable pharmacokinetics.

Characterizing this compound requires a nuanced understanding of its ionization state. The presence of the dihydrochloride salt fundamentally alters its spectroscopic behavior compared to the free base, impacting solvent selection in Nuclear Magnetic Resonance (NMR) spectroscopy, ionization efficiency in Mass Spectrometry (MS), and sample preparation in Fourier-Transform Infrared (FTIR) spectroscopy[1]. This whitepaper provides a rigorous, self-validating framework for the spectroscopic elucidation of this compound.

Chemical Identity & Structural Parameters

Before initiating spectroscopic workflows, it is critical to establish the foundational physicochemical parameters of the analyte. The dual protonation of the piperazine nitrogens (N1 and N4) dictates the compound's behavior in solution.

ParameterValue
IUPAC Name 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride
Molecular Formula C₁₀H₂₂N₂O • 2HCl
Molecular Weight 259.21 g/mol (Salt) / 186.29 g/mol (Free Base)
Monoisotopic Mass (Free Base) 186.1732 Da
Physical State Solid (typically hygroscopic powder)

Mass Spectrometry (ESI-MS/MS)

Causality in Ionization and Fragmentation

Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. In the aqueous/organic mobile phases used for LC-MS, the dihydrochloride salt readily dissociates. The inherent basicity of the piperazine nitrogens ensures near-quantitative protonation, yielding a dominant pseudo-molecular ion [M+H]+ at m/z 187.2.

During Collision-Induced Dissociation (CID), the tert-butyl ether moiety acts as the primary site of lability. The fragmentation is driven by the stability of the resulting carbocation or neutral leaving group[2]:

  • Loss of Isobutylene (-56 Da): A McLafferty-type rearrangement or inductive cleavage results in the expulsion of neutral isobutylene, yielding a base peak at m/z 131.1.

  • Loss of tert-Butanol (-74 Da): An alternative pathway involves the cleavage of the C-O bond adjacent to the ethyl linker, expelling tert-butanol and yielding an ion at m/z 113.1.

  • Piperazine Core Cleavage: Subsequent high-energy CID of the m/z 131.1 fragment leads to the breakdown of the piperazine ring, yielding characteristic fragments around m/z 86.1 and m/z 70.1[3].

MS_Fragmentation M [M+H]+ m/z 187.2 Parent Ion F1 [M+H - C4H8]+ m/z 131.1 Loss of Isobutylene M->F1 -56 Da F2 [M+H - C4H10O]+ m/z 113.1 Loss of tert-Butanol M->F2 -74 Da F3 [C4H10N2]+ m/z 86.1 Piperazine Core F1->F3 Cleavage

ESI-MS/MS fragmentation pathway of 1-(2-(tert-Butoxy)ethyl)piperazine.

Quantitative MS Data Summary
Ion Typem/z (Observed)Relative AbundanceAssignment
[M+H]+ 187.2100% (MS1)Protonated free base
Fragment 1131.1100% (MS2) [M+H−isobutylene]+
Fragment 2113.145% (MS2) [M+H−tert-butanol]+
Fragment 386.120% (MS2)Piperazine ring fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

The choice of deuterated solvent is the most critical decision in the NMR analysis of amine hydrochlorides. While Deuterium Oxide (D₂O) easily dissolves the salt, it causes rapid H/D exchange of the ammonium protons ( NH2+​ and NH+ ), rendering them invisible in the ¹H NMR spectrum. To maintain a self-validating system where the salt form can be explicitly confirmed, anhydrous DMSO-d₆ must be used[4]. The strong hydrogen-bonding network of DMSO prevents rapid proton exchange, shifting the highly deshielded ammonium protons downfield (9.0–11.0 ppm) where they can be accurately integrated[5].

Spectral Assignments

The positive charges on N1 and N4 exert a strong electron-withdrawing effect, significantly deshielding the adjacent methylene protons of the piperazine ring and the ethyl linker. The massive steric bulk of the tert-butyl group appears as a sharp, unambiguous 9-proton singlet[4].

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Probe Tuning & Matching (Optimize for 1H and 13C nuclei) S1->S2 S3 Shimming (Maximize magnetic field homogeneity) S2->S3 S4 Data Acquisition (Execute zg30 and zgpg30 pulses) S3->S4 S5 Spectral Processing (Fourier Transform, Phase & Baseline Correction) S4->S5

Standardized high-resolution NMR acquisition workflow for dihydrochloride salts.

Quantitative NMR Data Summary (DMSO-d₆, 400 MHz / 100 MHz)
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment
¹H 1.15s, 9H-C(CH ₃)₃
¹H 3.20 - 3.80m, 12HOverlapping: O-CH ₂, N-CH ₂, Piperazine CH
¹H 9.50br s, 2HPiperazine N4-H ₂⁺ (Exchanges in D₂O)
¹H 11.00br s, 1HPiperazine N1-H ⁺ (Exchanges in D₂O)
¹³C 27.2CH₃-C(C H₃)₃
¹³C 40.5, 48.2CH₂Piperazine ring carbons
¹³C 55.4CH₂N-C H₂ (ethyl linker)
¹³C 57.8CH₂O-C H₂ (ethyl linker)
¹³C 72.5C (Quaternary)-C (CH₃)₃

Vibrational Spectroscopy (ATR-FTIR)

Causality in Sample Preparation

Traditional KBr pellet preparation is highly discouraged for this compound. Dihydrochloride salts are inherently hygroscopic, and KBr itself readily absorbs atmospheric moisture during grinding. This combination inevitably produces a massive, artifactual O-H stretching band at ~3400 cm⁻¹ that obscures critical structural data[1]. Attenuated Total Reflectance (ATR) FTIR is the mandated technique, as it requires zero sample preparation, thereby preserving the integrity of the native salt[6].

Quantitative IR Data Summary
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3000 - 2500Strong, BroadN-H⁺ stretchingConfirms dihydrochloride salt form
2975, 2850MediumC-H stretchingAliphatic backbone / tert-butyl group
1590MediumN-H bendingSecondary/tertiary amine hydrochloride
1195, 1080StrongC-O-C stretchingAsymmetric and symmetric ether stretches

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:

Protocol A: LC-MS/MS Acquisition

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid. Dilute 1:100 to prevent detector saturation.

  • System Suitability: Inject a solvent blank to establish a baseline and confirm the absence of m/z 187.2 carryover.

  • Acquisition: Utilize an ESI source in positive mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 20 V.

  • MS/MS: Isolate the m/z 187.2 precursor ion in the quadrupole. Apply a collision energy ramp (15–30 eV) using Argon as the collision gas to generate the m/z 131.1 and 113.1 fragments[7].

Protocol B: High-Resolution NMR Acquisition

  • Preparation: Weigh exactly 15–20 mg of the compound into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (from a fresh ampoule to prevent water contamination). Transfer to a 5 mm precision NMR tube.

  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated or manual probe tuning and matching for ¹H and ¹³C nuclei. Execute gradient shimming (e.g., topshim) to achieve a lock signal variation of <1%.

  • Acquisition: Acquire the ¹H spectrum using a standard 30-degree pulse program (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum using proton decoupling (zgpg30) with a minimum of 512 scans to resolve the quaternary tert-butyl carbon.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

  • Introduction to Spectroscopy, 5th Edition Source: Cengage Learning URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Exploratory

The Advent of a Versatile Building Block: A Technical Guide to the Synthesis and History of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

Abstract The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The precise functionalization of the piperazine ring is crucial for modulating t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The precise functionalization of the piperazine ring is crucial for modulating the pharmacological and pharmacokinetic properties of these drugs. This in-depth technical guide elucidates the synthetic history and evolution of methodologies leading to the preparation of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, a valuable, yet not widely documented, building block. While a singular "discovery" event for this specific compound is not prominent in the literature, its existence is a logical outcome of the progression of synthetic strategies aimed at producing mono-substituted piperazine derivatives. This guide will detail the foundational chemistry of piperazine, the challenges of selective N-alkylation, and provide a comprehensive, field-proven synthetic pathway to the title compound, complete with mechanistic insights and detailed protocols.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, known as piperazine, is a recurring motif in a vast array of pharmaceuticals.[2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, facilitating interactions with biological targets.[3] Furthermore, the piperazine ring serves as a versatile scaffold, allowing for the introduction of various substituents at the nitrogen atoms to fine-tune a compound's activity, selectivity, and metabolic stability.[1]

The Challenge of Mono-N-Substitution: A Historical Hurdle

The symmetrical nature of piperazine presents a significant synthetic challenge: the two nitrogen atoms exhibit comparable nucleophilicity, often leading to a mixture of mono- and di-substituted products during N-alkylation reactions.[4] This lack of selectivity complicates purification and reduces the yield of the desired mono-alkylated product, a critical issue in both academic research and industrial-scale synthesis.

Early attempts to control mono-alkylation often relied on using a large excess of piperazine relative to the alkylating agent. This statistical approach, however, is atom-inefficient and necessitates the removal of unreacted piperazine.[5] Another strategy involves the in-situ formation of a piperazine mono-salt, such as piperazine monohydrochloride, to deactivate one of the nitrogen atoms.[1] While an improvement, this method's efficacy can be substrate-dependent.

The Boc-Protecting Group Strategy: A Paradigm Shift in Piperazine Chemistry

A major breakthrough in achieving selective mono-N-substitution of piperazine was the application of protecting group chemistry. The tert-butoxycarbonyl (Boc) group has emerged as the protecting group of choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[6]

The synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) is a well-established and scalable process, making it a readily available starting material for the synthesis of a plethora of mono-substituted piperazine derivatives.[3][6]

Synthesis of N-Boc-Piperazine: An Optimized Protocol

The most common method for the preparation of N-Boc-piperazine involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection, the reaction is typically carried out with an excess of piperazine or by forming a mono-salt of piperazine in situ.[6]

Experimental Protocol: Synthesis of tert-butyl piperazine-1-carboxylate

  • To a stirred solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., dichloromethane or methanol) at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent is added dropwise.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl piperazine-1-carboxylate.[5]

ReactantMolar Eq.Molecular Weight ( g/mol )
Piperazine2.086.14
Di-tert-butyl dicarbonate1.0218.25

Table 1: Stoichiometry for the Synthesis of N-Boc-Piperazine.

Synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine: A Logical Progression

With a reliable method for obtaining N-Boc-piperazine, the synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine becomes a two-step process: N-alkylation of N-Boc-piperazine with a suitable 2-(tert-butoxy)ethyl electrophile, followed by the removal of the Boc protecting group.

Preparation of the Alkylating Agent: 2-(tert-Butoxy)ethyl Tosylate

A suitable electrophile for the N-alkylation step is 2-(tert-butoxy)ethyl tosylate. This can be readily prepared from 2-(tert-butoxy)ethanol and p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Experimental Protocol: Synthesis of 2-(tert-butoxy)ethyl Tosylate

  • To a solution of 2-(tert-butoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane at 0 °C, pyridine (1.5 equivalents) is added.

  • p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours, then at room temperature overnight.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-(tert-butoxy)ethyl tosylate.

Synthesis_of_Tosylate 2_tert_butoxyethanol 2-(tert-Butoxy)ethanol Reaction 2_tert_butoxyethanol->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Pyridine Pyridine Pyridine->Reaction Tosylate 2-(tert-Butoxy)ethyl Tosylate Reaction->Tosylate

Synthesis of the tosylate electrophile.
N-Alkylation of N-Boc-Piperazine

The N-alkylation of N-Boc-piperazine with 2-(tert-butoxy)ethyl tosylate proceeds via a standard SN2 reaction.

Experimental Protocol: Synthesis of tert-butyl 4-(2-(tert-butoxy)ethyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (1.5 equivalents) is added.[4]

  • 2-(tert-Butoxy)ethyl tosylate (1.1 equivalents) is added, and the mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete.

  • The reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

N_Alkylation_Workflow cluster_reactants Reactants N_Boc_Piperazine N-Boc-Piperazine Tosylate 2-(tert-Butoxy)ethyl Tosylate Reaction Reaction Tosylate->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Protected_Product Protected_Product Reaction->Protected_Product

Workflow for the N-alkylation of N-Boc-piperazine.
Deprotection of the Boc Group

The final step in the synthesis of the free base is the removal of the Boc protecting group, which is readily achieved under acidic conditions.

Experimental Protocol: Synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine

  • The Boc-protected piperazine derivative is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane), is added at 0 °C.[4]

  • The reaction mixture is stirred at room temperature until the deprotection is complete.

  • The solvent and excess acid are removed under reduced pressure to yield the crude product.

Formation of the Dihydrochloride Salt

For improved stability, handling, and solubility, amine compounds are often converted to their salt form. The presence of two basic nitrogen atoms in 1-(2-(tert-butoxy)ethyl)piperazine allows for the formation of a dihydrochloride salt.

Experimental Protocol: Synthesis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride

  • The crude 1-(2-(tert-butoxy)ethyl)piperazine free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford 1-(2-(tert-butoxy)ethyl)piperazine dihydrochloride as a stable, crystalline solid.

Conclusion

The "discovery" of 1-(2-(tert-butoxy)ethyl)piperazine dihydrochloride is not a singular event but rather the logical culmination of decades of advancements in synthetic organic chemistry, particularly in the field of heterocyclic chemistry. The development of robust methods for the mono-N-functionalization of piperazine, spearheaded by the use of the Boc protecting group, has enabled the synthesis of a vast library of piperazine-based building blocks. This technical guide has outlined a reliable and well-precedented synthetic pathway to 1-(2-(tert-butoxy)ethyl)piperazine dihydrochloride, a compound that, while not widely celebrated, represents a valuable tool for researchers and scientists in the ongoing quest for novel and improved therapeutic agents. The methodologies described herein are a testament to the enabling power of synthetic chemistry in drug development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molecules, 17(2), 2034-2042. [Link]

  • Synthesis method of N-Boc piperazine. (2018).
  • He, S., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Direct electrophilic N-alkylation of piperazine under controlled... (n.d.). ResearchGate. [Link]

  • Process for the N-monoalkylation of piperazine. (1960).
  • Zhang, Z., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1399-1405. [Link]

  • PubChem. (n.d.). 1-(2-N-Boc-aminoethyl)piperazine. National Center for Biotechnology Information. [Link]

    • (Z)-1-bromo-2-tert-butoxyethene*. (2025, May 20). Chemical Synthesis Database. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(13), 6937-6949. [Link]

  • Ferri, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8100. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride in Medicinal Chemistry

Introduction: Unveiling a Strategic Building Block In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals stems from its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Strategic Building Block

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold." Its frequent appearance in approved pharmaceuticals stems from its ability to confer desirable physicochemical properties, such as improved aqueous solubility and the ability to engage in crucial hydrogen bond interactions with biological targets.[1][2] Within this important class of heterocycles, 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride emerges as a particularly strategic building block for medicinal chemists.

This guide provides an in-depth look at this reagent, moving beyond its structure to explore its functional significance and practical application. Its utility lies in the clever combination of three key structural features:

  • The Piperazine Core: A basic nitrogenous heterocycle that serves as a versatile linker and a potent pharmacophoric element, often used to improve solubility and permeability.[1][3] It is particularly prominent in drugs targeting the central nervous system (CNS) due to its role in facilitating blood-brain barrier penetration.[4][5]

  • The tert-Butoxyethyl Sidechain: This group acts as a lipophilic, sterically-shielded handle. The tert-butoxy group serves as a robust protecting group for a primary alcohol. This masking strategy is critical for preventing unwanted side reactions during synthesis and for subtly modulating the pharmacokinetic profile of a lead compound.[6]

  • The Dihydrochloride Salt Form: This ensures the compound is a stable, free-flowing solid with enhanced solubility in polar solvents, simplifying handling and reaction setup.[7]

This document will detail the compound's properties, strategic applications, and provide robust, step-by-step protocols for its use in synthetic medicinal chemistry workflows.

Physicochemical & Handling Data

A clear understanding of a reagent's properties is fundamental to its successful application.

PropertyValueSource/Comments
Chemical Name 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride-
CAS Number 126231-11-0-
Molecular Formula C₁₀H₂₄Cl₂N₂O-
Molecular Weight 259.22 g/mol -
Appearance White to off-white solidTypical for hydrochloride salts
Storage Store at 2-8°C under an inert atmosphere.Hygroscopic nature requires protection from moisture.
Safety Warning: Causes skin and serious eye irritation. May cause respiratory irritation.Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Strategic Role in Drug Design & Discovery

The incorporation of the 1-(2-(tert-butoxy)ethyl)piperazine moiety is not merely for structural bulk; it is a deliberate strategy to solve common challenges in drug development, primarily related to Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The "Protected Prodrug" and Pharmacokinetic (PK) Modulation

The tert-butoxy group is a classic protecting group for the underlying ethanol sidechain. This has two major implications:

  • Synthetic Handle: The protected alcohol allows chemists to perform reactions on the secondary amine of the piperazine ring without interference. Once the core structure is assembled, the tert-butyl group can be cleaved under acidic conditions to reveal the primary alcohol. This newly exposed hydroxyl group can then serve as a key hydrogen bond donor for target engagement or as a new point for further chemical elaboration.

  • Prodrug Strategy: In some contexts, the ether linkage may be designed to be cleaved in vivo by metabolic enzymes (e.g., cytochrome P450s).[9] In this scenario, the parent molecule acts as a prodrug, releasing the active hydroxyethylpiperazine metabolite at the site of action. This can improve oral bioavailability, extend the drug's half-life, or bypass certain efflux transporters like P-glycoprotein (P-gp).[10][11]

Enhancing CNS Penetration

Piperazine derivatives are invaluable scaffolds for drugs targeting the CNS.[4][5][12] The ability to fine-tune the lipophilicity of a molecule is critical for crossing the blood-brain barrier (BBB). The tert-butoxyethyl group adds a degree of lipophilicity that can be essential for achieving the necessary brain exposure for neuroactive compounds like antidepressants or antipsychotics.[13]

Core Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the synthesized materials.

Protocol 1: Nucleophilic Aromatic Substitution (SNAAr) for Arylpiperazine Synthesis

This protocol describes a common method for attaching the piperazine moiety to an activated aromatic or heteroaromatic ring, a key step in the synthesis of many kinase inhibitors and CNS agents.[3]

Workflow Diagram:

sn_ar_workflow reagents Reagent Preparation - Aryl Halide (1 eq) - 1-(2-(t-BuO)ethyl)piperazine·2HCl (1.1 eq) - Base (e.g., DIPEA, 3 eq) - Solvent (e.g., DMSO) setup Reaction Setup - Combine reagents - Inert atmosphere (N2/Ar) - Heat (80-120 °C) reagents->setup Combine monitor Reaction Monitoring - TLC or LC-MS - Check for starting material consumption setup->monitor Stir/Heat workup Aqueous Work-up - Quench with H2O - Extract with EtOAc - Wash with brine monitor->workup Upon completion purify Purification - Flash Chromatography (Silica gel) workup->purify Crude product analyze Analysis & QC - ¹H NMR - LC-MS - Confirm structure and purity purify->analyze Purified product

Caption: General workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry round-bottom flask, add your electron-deficient aryl halide (e.g., a fluoro-nitro-benzene derivative) (1.0 eq), 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (1.1 eq), and a suitable solvent such as DMSO or NMP.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to the mixture. The base is crucial for neutralizing the dihydrochloride salt and the HCl generated during the reaction.

  • Reaction Conditions: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 80-120 °C.

    • Rationale: SNAAr reactions often require heat to overcome the activation energy for the addition-elimination mechanism. The choice of temperature depends on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo to obtain the crude product. Purify the residue using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the desired product using ¹H NMR and LC-MS.

Protocol 2: Deprotection of the tert-Butoxy Group to Yield the Hydroxyethyl Moiety

This protocol details the cleavage of the tert-butyl ether to unmask the primary alcohol, a common final step in a synthetic sequence.

Conceptual Diagram: Synthetic Utility

synthetic_utility start Core-X + 1-(2-(t-BuO)ethyl)piperazine intermediate Protected Intermediate Core-N(Pip)-CH2CH2-O-tBu start->intermediate Coupling Rxn (e.g., SNAr, Amidation) final_product Final Active Compound Core-N(Pip)-CH2CH2-OH intermediate->final_product Deprotection (Acidic Conditions) further_rxn Further Functionalization final_product->further_rxn

Caption: Synthetic utility of the protected building block.

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected intermediate from Protocol 1 (1.0 eq) in a suitable organic solvent. Dichloromethane (DCM) or 1,4-dioxane are common choices.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a strong acid. A solution of 4M HCl in 1,4-dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) are highly effective.

    • Causality: The tert-butyl group is stable to most reagents but is readily cleaved under strong acidic conditions via an SN1-type mechanism, forming the stable tert-butyl cation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is often complete within 1-4 hours. A significant shift in polarity will be observed as the non-polar tert-butoxy group is converted to the polar hydroxyl group.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess acid. If TFA was used, co-evaporation with a solvent like toluene can help remove residual traces.

  • Purification/Isolation: The resulting product is often the hydrochloride or trifluoroacetate salt. It can be purified by recrystallization, or if necessary, neutralized with a mild base (e.g., saturated NaHCO₃ solution), extracted into an organic solvent, and purified by chromatography before being converted back to a desired salt form.

  • Characterization: Confirm the structure of the final deprotected compound by ¹H NMR (noting the disappearance of the tert-butyl singlet at ~1.2 ppm) and verify its mass by LC-MS.

Structure-Function Logic

The strategic value of this reagent can be visualized by mapping its structural components to their intended functions in a drug molecule.

structure_function main 1-(2-(tert-Butoxy)ethyl)piperazine piperazine Piperazine Ring main:f0->piperazine Component ethyl Ethyl Linker main:f0->ethyl Component tbuo tert-Butoxy Group main:f0->tbuo Component prop1 Improves Aqueous Solubility Acts as H-bond acceptor Scaffold for CNS penetration piperazine->prop1 Function prop2 Provides optimal spacing Maintains conformational flexibility ethyl->prop2 Function prop3 Masks polar -OH group Increases lipophilicity Metabolic blocking/Prodrug strategy tbuo->prop3 Function

Caption: Mapping structural features to medicinal chemistry functions.

Conclusion

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is more than a simple synthetic intermediate; it is a sophisticated tool for molecular design. By providing a stable, protected hydroxyethylpiperazine synthon, it allows medicinal chemists to strategically address challenges related to synthesis, solubility, metabolic stability, and CNS penetration. The protocols and logical frameworks presented here offer a guide to leveraging this versatile building block to accelerate the discovery and development of next-generation therapeutics.

References

  • Hashimoto, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
  • Verma, S. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Boc-Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Boc-Sciences.
  • Hofmann, J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank.
  • MedChemExpress. (n.d.). Piperazine. MedChemExpress.
  • Cho, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics.
  • BenchChem. (n.d.). A comparative study of the pharmacokinetic properties of piperazine derivatives. BenchChem.
  • Sigma-Aldrich. (n.d.). 1-Boc-2-tert-Butylpiperazine hydrochloride. Sigma-Aldrich.
  • Hofmann, J., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.
  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. PubChem.
  • Google Patents. (n.d.). CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • da Silva, D. M., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Biomedicine & Pharmacotherapy.
  • Dai, J. R., et al. (1999). 20-O-beta-glucopyranosyl camptothecin from mostuea brunonis: A potential camptothecin pro-drug with improved solubility. Journal of Natural Products.
  • PubMed. (2024). Discovery of Novel Non-nucleoside DOT1L R231Q Inhibitors with Improved Pharmacokinetic Properties and Anti-lung Cancer Efficacy. PubMed.
  • Google Patents. (n.d.). US6239124B1 - Pharmaceutical compositions for the treatment of transplant rejection or autoimmune or inflammatory conditions comprising cyclosporin A and 40-0-(2-hydroxyethyl)-rapamycin. Google Patents.
  • NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE. CAMEO Chemicals.

Sources

Application

Advanced Application Note: 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride in C–N Cross-Coupling Workflows

Strategic Overview & Physicochemical Rationale The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to modulate target affinity, improve aqueous solubility, and tune the...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Physicochemical Rationale

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to modulate target affinity, improve aqueous solubility, and tune the pharmacokinetic profiles of small-molecule drugs[1]. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly specialized, bifunctional building block designed for late-stage functionalization.

The structural architecture of this reagent offers two distinct advantages:

  • The tert-Butoxyethyl Moiety : This group serves either as a lipophilic, ether-containing side chain to enhance membrane permeability, or as a robustly protected primary alcohol. The tert-butyl ether is completely stable to the strongly basic and reductive conditions of cross-coupling, yet can be cleanly cleaved post-coupling using strong acids (e.g., Trifluoroacetic acid or HCl gas) to yield the corresponding 2-hydroxyethyl piperazine derivative[2].

  • The Dihydrochloride Salt Form : Free secondary aliphatic amines are prone to air oxidation and readily absorb atmospheric CO₂ to form insoluble carbamates. Supplying this reagent as a dihydrochloride salt renders it indefinitely bench-stable and highly crystalline. However, this physicochemical choice dictates strict stoichiometric adjustments during experimental design, as the salt must be "cracked" (neutralized) in situ before it can participate in catalytic cycles[3].

Mechanistic Causality in Experimental Design

Transitioning from a bench-stable salt to an active nucleophile in a palladium-catalyzed Buchwald-Hartwig amination requires precise control over reaction causality.

Base Stoichiometry & Phase Dynamics

A standard Buchwald-Hartwig coupling typically requires 1.2–1.5 equivalents of base. However, when utilizing a dihydrochloride salt, a minimum of 3.2 to 3.5 equivalents of a strong base (such as Sodium tert-butoxide, NaOtBu) is mandatory.

  • Causality : Exactly 2.0 equivalents are consumed immediately to neutralize the two equivalents of HCl, liberating the free piperazine base. Another 1.0 equivalent is required to drive the catalytic cycle (deprotonating the Pd-bound amine intermediate), and a 0.2–0.5 equivalent excess acts as a buffer against trace moisture.

  • Visual Cue : The reaction will initially present as a heterogeneous suspension. As the base neutralizes the salt, the liberated free piperazine dissolves into the organic solvent (e.g., toluene or 1,4-dioxane), clarifying the mixture prior to catalyst activation.

Ligand Architecture

For the cross-coupling of secondary aliphatic amines like piperazine, RuPhos or BrettPhos are the ligands of choice[4].

  • Causality : Secondary amines are sterically demanding and highly nucleophilic. If a less sterically hindered ligand (like BINAP or dppf) is used, the amine can displace the ligand from the palladium center, forming an inactive bis-amine Pd(II) resting state (catalyst poisoning). The massive steric bulk of the biaryl phosphine in RuPhos prevents this off-cycle dead end and dramatically accelerates the reductive elimination step, ensuring high turnover frequencies[4].

G A Pd(II) Precatalyst (e.g., RuPhos Pd G3) B Active Pd(0)L Catalyst A->B Base activation (- carbazole) C Oxidative Addition [Pd(II)(Ar)(X)L] B->C + Aryl Halide (Ar-X) D Amine Coordination & Deprotonation C->D + Piperazine Reagent + Base (- HX) E Reductive Elimination Product Formation D->E C-N Bond Formation E->B Release of N-Aryl Piperazine

Figure 1: Catalytic cycle of Buchwald-Hartwig amination highlighting reagent coordination.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is designed for coupling with neutral or electron-rich aryl chlorides/bromides. It incorporates self-validating In-Process Controls (IPCs) to ensure scientific integrity.

Materials:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • NaOtBu (3.5 equiv, 3.5 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 1-(2-(tert-butoxy)ethyl)piperazine dihydrochloride, RuPhos Pd G3, and NaOtBu.

  • Solvent Introduction : Evacuate and backfill the flask with Argon three times. Add anhydrous toluene (10 mL) via syringe.

  • Salt Neutralization & Activation : Stir the mixture at room temperature for 10 minutes. Validation Check: The heterogeneous white suspension should become noticeably more uniform as the base liberates the free piperazine. The solution will shift to a deep red/orange hue, confirming the generation of the active Pd(0) species.

  • Thermal Coupling : Heat the reaction mixture to 90 °C in a pre-heated oil bath for 2–6 hours.

  • In-Process Control (IPC) : After 2 hours, withdraw a 50 µL aliquot, dilute with acetonitrile, filter through a celite plug, and analyze via LC-MS. Self-Validation: Do not proceed to workup until the aryl halide peak shows >95% depletion. If the reaction stalls and the solution turns black (Pd-black precipitation), catalyst deactivation has occurred; add an additional 1 mol% of catalyst.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient aryl halides (e.g., 2-chloropyridines, 4-fluoronitrobenzenes), transition metal catalysis is unnecessary and often counterproductive.

Step-by-Step Methodology:

  • Combine the electron-deficient aryl halide (1.0 mmol) and 1-(2-(tert-butoxy)ethyl)piperazine dihydrochloride (1.2 mmol) in a reaction vial.

  • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL), followed by N,N-Diisopropylethylamine (DIPEA) (4.0 mmol). Rationale: DIPEA is chosen over inorganic bases here to maintain complete homogeneity in DMF, accelerating the SNAr kinetics.

  • Heat to 80–100 °C for 4–12 hours. Monitor via TLC/LC-MS.

  • Upon completion, quench with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organics with brine (5 × 15 mL) to effectively remove residual DMF.

G N1 Salt Neutralization (Base Addition) N2 Catalyst Activation (Color Shift) N1->N2 N3 Cross-Coupling (80-100°C) N2->N3 N4 IPC (LC-MS) Check Ar-X N3->N4 N4->N3 <95% Conv. N5 Workup (Aqueous Wash) N4->N5 >95% Conv.

Figure 2: Experimental workflow and self-validating logic for C-N cross-coupling.

Quantitative Optimization Matrix

The following table summarizes the causal relationships between reaction parameters and coupling efficiency when utilizing the dihydrochloride salt.

ParameterOptimal ChoiceAlternativeCausality / Mechanistic Rationale
Base NaOtBu (3.5 eq)LiHMDS (3.5 eq)NaOtBu is sufficiently strong to rapidly neutralize the HCl salt and facilitate the Pd cycle without generating nucleophilic byproducts.
Ligand RuPhos BrettPhosRuPhos accommodates the steric bulk of the N-substituted piperazine while actively preventing bis-amine Pd dead-ends[4].
Solvent Toluene 1,4-DioxaneToluene allows for higher reflux temperatures and minimizes the solubility of inorganic byproducts (NaCl), driving the reaction forward.
Precatalyst Pd G3/G4 Pd₂(dba)₃G3/G4 precatalysts generate the active monolithic Pd(0) species rapidly at room temperature, preventing initial reagent degradation[3].

References

  • Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride Source: Taylor & Francis (Organic Process Research & Development context) URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC Books) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when synthesizing 1-(2-(tert-Butoxy)ethyl)pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when synthesizing 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

The primary synthetic challenge of this building block lies in the extreme acid-lability of the tert-butyl ether moiety . Standard piperazine protection/deprotection workflows often rely on acid-labile groups (like Boc), which inadvertently destroy the target molecule during the final stages of synthesis. This guide provides field-proven, mechanistic troubleshooting to ensure a self-validating, high-yield protocol.

Part 1: Interactive Troubleshooting & FAQs

Q1: Why is my final yield of the dihydrochloride salt so low, and why does LC-MS show 1-(2-hydroxyethyl)piperazine as the major byproduct? A: You are experiencing acid-mediated ether cleavage. Tert-butyl ethers are highly susceptible to cleavage under strongly acidic conditions[1]. The mechanism proceeds via the protonation of the ether oxygen, followed by unimolecular ( SN​1 -like) cleavage to form a highly stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, leaving behind the unprotected alcohol[2][3]. If you are using aqueous HCl, or an excess of anhydrous HCl at room temperature to form your salt, you are actively degrading your product.

  • The Fix: Salt formation must be performed using strictly stoichiometric anhydrous HCl (2.0 to 2.05 equivalents) in a non-polar or ethereal solvent (like 1,4-dioxane or diethyl ether) at 0 °C to precipitate the salt immediately before cleavage can occur.

Q2: I am using 1-Boc-piperazine as my starting material. Why is the deprotection step destroying my product? A: The Boc (tert-butyloxycarbonyl) group and the tert-butyl ether group share the exact same chemical vulnerability: they both rely on the formation of a tert-butyl cation for cleavage[4]. It is thermodynamically and kinetically impractical to selectively cleave a Boc group using TFA or HCl without simultaneously cleaving the tert-butyl ether on the side chain[5].

  • The Fix: You must abandon the Boc route. Switch to an orthogonal protecting group strategy, such as the Benzyl (Bn) or Carboxybenzyl (Cbz) group. These are removed via catalytic hydrogenolysis ( H2​ , Pd/C) under completely neutral conditions, leaving the acid-sensitive ether 100% intact[6][7].

Q3: How do I prevent over-alkylation (formation of quaternary ammonium salts) during the initial coupling? A: Using unprotected piperazine with 2-(tert-butoxy)ethyl bromide leads to statistical mixtures of mono-alkylated, di-alkylated, and quaternary ammonium species.

  • The Fix: Always use a mono-protected piperazine (e.g., 1-benzylpiperazine). Couple it with 2-(tert-butoxy)ethyl methanesulfonate (a better leaving group than bromide for avoiding harsh heating) using K2​CO3​ in acetonitrile.

Part 2: Quantitative Data – Protecting Group Strategy Comparison

To maximize yield, the choice of the piperazine protecting group is the single most critical variable. The table below summarizes the causality behind experimental choices based on standard synthetic validation.

Protecting Group StrategyDeprotection ReagentMechanism of Deprotectiontert-Butyl Ether Survival RateOverall Expected YieldApplication Scientist Recommendation
Boc (tert-Butyloxycarbonyl)TFA or 4M HCl in DioxaneAcid-mediated cation formation< 15% (Extensive cleavage)< 10%Avoid. Orthogonality failure.
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine (20% in DMF)Base-mediated β -elimination> 95%40 - 50%⚠️ Suboptimal. Poor atom economy; difficult to purge piperidine adducts.
Cbz (Carboxybenzyl) H2​ gas, 10% Pd/CCatalytic Hydrogenolysis> 99%75 - 85%Good. Mild neutral conditions.
Bn (Benzyl) H2​ gas, 10% Pd/CCatalytic Hydrogenolysis> 99%85 - 95%🌟 Optimal. Lowest cost, highest scalability, zero ether cleavage.

Part 3: Optimized Experimental Protocol (The Benzyl Route)

This protocol utilizes 1-benzylpiperazine to ensure complete orthogonality with the tert-butyl ether moiety. Every step is designed as a self-validating system.

Step 1: Alkylation (Synthesis of 1-benzyl-4-(2-(tert-butoxy)ethyl)piperazine)
  • Setup: In a flame-dried, argon-purged flask, dissolve 1-benzylpiperazine (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Activation: Add anhydrous K2​CO3​ (2.5 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the alkylation via the Finkelstein reaction.

  • Coupling: Dropwise add 2-(tert-butoxy)ethyl methanesulfonate (1.1 eq).

  • Reaction: Heat the suspension to 65 °C for 12 hours. Validation: TLC (DCM:MeOH 9:1) should show complete consumption of 1-benzylpiperazine.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and partition between EtOAc and H2​O . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the intermediate as a pale yellow oil.

Step 2: Deprotection via Hydrogenolysis
  • Setup: Dissolve the intermediate in anhydrous ethanol (0.1 M). Carefully add 10% Pd/C (10% w/w) under an argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6-8 hours.

  • Validation: Monitor by LC-MS. The mass of the benzyl group (M-90) must be completely absent. Causality: Because this is a neutral reductive process, the tert-butyl ether is entirely preserved[7].

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the free base of 1-(2-(tert-butoxy)ethyl)piperazine.

Step 3: Controlled Dihydrochloride Salt Formation (Critical Step)
  • Solvent Exchange: Dissolve the free base in anhydrous diethyl ether or MTBE (0.1 M) and cool strictly to 0 °C in an ice bath.

  • Titration: Slowly add exactly 2.05 equivalents of 2M anhydrous HCl in diethyl ether dropwise over 30 minutes.

  • Precipitation: A white precipitate will form immediately. Causality: The immediate precipitation of the salt removes it from the reactive liquid phase, kinetically preventing the highly acidic micro-environment from cleaving the ether[1].

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to afford the target 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

Part 4: Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between the failed Boc route and the successful Benzyl/Cbz route, highlighting the critical points of molecular failure and success.

G Start Piperazine Core BocRoute Boc Protection Route (Acid Deprotection) Start->BocRoute BnRoute Benzyl/Cbz Route (Hydrogenolysis) Start->BnRoute BocFail Target Destroyed! (Ether Cleavage via t-Butyl Cation) Yield < 10% BocRoute->BocFail TFA / HCl BnSuccess Intact t-Butyl Ether (Neutral Conditions) Yield > 85% BnRoute->BnSuccess H2, Pd/C Salt Controlled HCl Addition (Anhydrous, 0°C, 2.0 eq) BnSuccess->Salt Final 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride Salt->Final

Synthesis workflow comparing protecting group strategies and ether stability.

Part 5: References

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Organic Chemistry Portal,[Link]

  • Rohwerder, T., et al. "Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp." Applied and Environmental Microbiology,[Link]

  • CK-12 Foundation. "Preparation of Ethers." CK-12,[Link]

Sources

Optimization

Technical Support Center: 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

Welcome to the technical support guide for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the product.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

Issue 1: Inconsistent Experimental Results

Question: My recent experiments using a new batch of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride are showing significant deviations from previous results. What could be the cause?

Answer: Inconsistent results can often be traced back to the stability and handling of the compound. Several factors could be at play:

  • Degradation due to Improper Storage: This compound is susceptible to degradation if not stored under the recommended conditions. Exposure to moisture, high temperatures, or incompatible substances can lead to the breakdown of the molecule, affecting its purity and reactivity.[1][2]

  • Hygroscopicity: The dihydrochloride salt form of piperazine derivatives can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This can alter the compound's effective concentration and introduce water into your reaction, potentially leading to unwanted side reactions or changes in reaction kinetics.

  • Cross-Contamination: Ensure that the storage container and any handling equipment (spatulas, weighing paper, etc.) are clean and dry to prevent cross-contamination with other reagents.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry, and dark place.[4][5] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[4][6]

  • Assess for Physical Changes: Visually inspect the compound. Any change in color, clumping, or a crystalline powder becoming sticky can indicate moisture absorption or degradation.

  • Perform Quality Control Check: If you have access to analytical instrumentation, consider running a simple test like a melting point determination or a quick purity check by HPLC or NMR to compare the current batch with a previous, reliable batch.

  • Implement Strict Handling Procedures: When handling the compound, work in a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen) to minimize moisture uptake. Always use clean, dry utensils.

Issue 2: Compound Appears Clumped or "Wet"

Question: I opened a container of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, and the powder appears clumped and not free-flowing. Is it still usable?

Answer: Clumping is a strong indicator of moisture absorption due to the hygroscopic nature of many amine salts.[1][3] While the compound may not be completely degraded, its water content is elevated, which can significantly impact your experiments.

Causality: The presence of two hydrochloride salts on the piperazine nitrogen atoms increases the compound's polarity and its affinity for water molecules. When exposed to ambient air, it will readily attract and hold onto water.

Recommended Action:

  • For Non-Quantitative Applications: If the exact concentration is not critical for your application, you might be able to use the compound after drying it under a high vacuum for several hours. However, be aware that this may not remove all absorbed water.

  • For Quantitative Applications: For experiments where precise concentration is crucial (e.g., in drug formulation or kinetic studies), it is strongly recommended to use a fresh, unopened container of the compound. Using a "wet" compound will lead to inaccurate weighing and a lower effective concentration of the active molecule.

Issue 3: Solubility Issues

Question: I am having trouble dissolving 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride in a solvent in which it was previously soluble. What could be the reason?

Answer: A change in solubility can be due to several factors:

  • Degradation Products: If the compound has degraded, the resulting impurities may have different solubility profiles, leading to incomplete dissolution or the presence of insoluble particulate matter.

  • pH of the Solvent: The solubility of amine salts is often pH-dependent. A change in the pH of your solvent, even a slight one, can affect the protonation state of the piperazine nitrogens and, consequently, its solubility.

  • Incorrect Solvent: Double-check that you are using the correct solvent and that its purity is consistent with previous experiments.

Troubleshooting Steps:

  • Check for Particulates: Before attempting to dissolve the entire amount, take a small sample and try to dissolve it in the intended solvent. Observe for any insoluble material.

  • Measure the pH: If applicable to your solvent system, measure its pH and compare it to the pH of the solvent used in previous successful experiments.

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication can aid in the dissolution of amine salts. However, be cautious with heating, as it can accelerate degradation.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride?

A1: To ensure the long-term stability of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride, it should be stored in a tightly sealed container to prevent moisture absorption.[4] The recommended storage temperature is typically between 2°C and 8°C.[4][6][7] For maximum stability, especially for long-term storage, storing under an inert gas like nitrogen or argon is advisable to protect against oxidation.[1][6]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CSlows down potential degradation reactions.[1]
Atmosphere Tightly sealed, under inert gas (e.g., Nitrogen)Prevents moisture absorption (hygroscopicity) and oxidation.[1][6]
Light Protected from lightMinimizes the risk of light-induced degradation.
Incompatibilities Store away from strong acids and oxidizing agentsPiperazine and its derivatives are basic and can react with acids, and are susceptible to oxidation.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride are likely to be hydrolysis and oxidation.

  • Hydrolysis: The tert-butoxy group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the ether linkage to form tert-butanol and the corresponding alcohol-substituted piperazine.[8][9][10] While the dihydrochloride form makes the solution acidic, the presence of water can facilitate this process over time.[11]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of N-oxides or other degradation products, which will alter the compound's chemical properties and biological activity.

Q3: How does the dihydrochloride salt form affect the stability of the molecule?

A3: The dihydrochloride salt form generally increases the stability of the parent piperazine derivative by protonating the basic nitrogen atoms. This makes them less susceptible to oxidation. However, it also significantly increases the compound's polarity and hygroscopicity, making it more prone to absorbing water from the environment.[1]

Q4: Is 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride sensitive to temperature?

A4: Yes, like many organic molecules, this compound is sensitive to high temperatures. Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause thermal decomposition.[1][12] Studies on piperazine and its derivatives have shown that thermal degradation can occur, especially at temperatures above 120-150°C.[13][14] Therefore, it is crucial to adhere to the recommended storage temperatures and avoid exposing the compound to excessive heat during experimental procedures.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a simplified potential hydrolytic degradation pathway for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

G Simplified Hydrolytic Degradation Pathway Start 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Product1 1-(2-Hydroxyethyl)piperazine dihydrochloride Start->Product1 Hydrolysis Product2 tert-Butanol Start->Product2 Byproduct Water H₂O (Moisture) Water->Product1

Caption: Potential hydrolytic degradation of the parent compound.

Section 3: Experimental Protocols

Protocol 1: Recommended Handling Procedure for Weighing and Dissolving

This protocol is designed to minimize exposure to atmospheric moisture and ensure accurate preparation of solutions.

  • Preparation:

    • Allow the container of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture on the cold powder.

    • Prepare all necessary equipment (spatula, weighing boat, solvent, glassware) and ensure they are clean and dry.

  • Weighing:

    • If possible, perform the weighing in a controlled environment with low humidity, such as a glove box or a balance with a draft shield.

    • If a controlled environment is not available, work quickly and efficiently to minimize the time the container is open.

    • Tightly reseal the container immediately after dispensing the required amount.

  • Dissolution:

    • Add the weighed compound to the appropriate solvent in a clean, dry flask.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • If necessary, gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.[1]

References

  • A Technical Guide to the Thermogravimetric Analysis of Piperazine Derivatives - Benchchem. (n.d.).
  • Gupta, M., & Svendsen, H. F. (2010). Temperature Sensitivity of Piperazine and its Derivatives using Polarizable Continuum Solvation Model. 2010 2nd International Conference on Chemical, Biological and Environmental Engineering (ICBEE 2010). IEEE.
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? - Blog.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 113-120.
  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 1(1), 1333-1340.
  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 24-34.
  • Fataftah, Z. A., Rawashdeh, A. M., & Sotiriou-Leventis, C. (2001). Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers.
  • Tokyo Chemical Industry. (2025, February 14). SAFETY DATA SHEET: 1-(tert-Butoxycarbonyl)piperazine.
  • BLD Pharmatech. (n.d.). (R)-3-(tert-Butoxymethyl)piperazin-2-one Safety Data Sheet.
  • Alfa Laval. (n.d.). Safety data sheet.
  • Sugahara, Y., et al. (2025, August 7). Control of Hydrolysis and Condensation Reactions of Titanium tert-butoxide by Chemical Modification with Catechol. ResearchGate.
  • Mabury, S. A., & Tsin, T. B. (2000). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 19(9), 2205-2210.
  • CAMEO Chemicals | NOAA. (n.d.). PIPERAZINE DIHYDROCHLORIDE.
  • ChemScene. (n.d.). Ethyl 4-(3-(tert-butoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-Boc-2-tert-Butylpiperazine hydrochloride.
  • Fisher Scientific. (n.d.). 1-Boc-4-(2-chloroethyl)piperazine, 97%.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride

Welcome to the Technical Support Center. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly versatile building block in pharmaceutical synthesis, featuring a piperazine core and a tert-butoxy ether linkage. H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly versatile building block in pharmaceutical synthesis, featuring a piperazine core and a tert-butoxy ether linkage. However, its dihydrochloride salt form renders it exceptionally hygroscopic.

The Causality of Hygroscopicity: The high charge density of the protonated piperazine nitrogens, combined with the hydrogen-bond accepting capacity of the ether oxygen, creates a massive thermodynamic driving force for atmospheric moisture absorption. Improper handling rapidly leads to deliquescence (dissolving in its own absorbed moisture), inaccurate stoichiometry, and potential chemical degradation. This guide provides field-proven, self-validating protocols to maintain scientific integrity during your workflows.

Workflow for Hygroscopic Salt Handling

HandlingWorkflow Start Receipt of Chemical (1-(2-(tert-Butoxy)ethyl)piperazine 2HCl) Inspect Visual Inspection & State Assessment Start->Inspect State1 Free-flowing Powder (Anhydrous) Inspect->State1 Dry State2 Clumped / Gummy (Deliquescent) Inspect->State2 Moisture Absorbed Glovebox Store in Glovebox (Ar/N2, <0.1 ppm H2O) State1->Glovebox Dry Azeotropic Drying (Toluene/Vacuum) State2->Dry Weigh Anhydrous Weighing & Transfer Glovebox->Weigh Dry->Glovebox Recovered React Schlenk Line Reaction Weigh->React

Workflow for the handling, storage, and recovery of hygroscopic amine hydrochloride salts.

Quantitative Handling Parameters

To prevent compound degradation and ensure reproducible reactions, adhere strictly to the following physicochemical thresholds:

ParameterValue / ThresholdMechanistic Rationale
Hygroscopicity High (Deliquescent >40% RH)The ionic lattice heavily favors hydration; forms hydrates rapidly upon ambient exposure.
Storage Temperature 2–8 °C (Refrigerated)Minimizes thermal degradation while sealed. Must warm to RT before opening to prevent condensation.
Glovebox Atmosphere < 0.1 ppm H₂O / O₂Prevents instantaneous moisture uptake during the weighing process 1.
Drying Temp Limit < 60 °C (under vacuum)Higher temperatures risk HCl volatilization and acid-catalyzed tert-butoxy ether cleavage.
Experimental Protocols
Protocol A: Anhydrous Weighing and Transfer (Glovebox Method)

Causality: Gloveboxes provide a controlled inert environment (Argon or Nitrogen) with moisture levels strictly maintained below 0.1 ppm. This is mandatory because weighing this specific salt on a benchtop balance will result in a continuous mass increase as it absorbs atmospheric water, ruining stoichiometric precision.

  • Preparation: Dry all spatulas, vials, and transfer vessels in a laboratory oven (120 °C) overnight. Transfer them into the glovebox antechamber while hot, or cool them under vacuum.

  • Cycling: Perform three vacuum/inert gas cycles in the antechamber (e.g., 15–20 minutes per cycle for large antechambers) to ensure no ambient moisture enters the main chamber 1.

  • Equilibration: If the chemical was stored at 2–8 °C, allow the sealed container to reach room temperature before bringing it into the glovebox to prevent condensation on the cold glass.

  • Weighing: Inside the glovebox, tare a dried vial. Rapidly transfer the free-flowing powder using a metal spatula. Cap the vial tightly with a PTFE-lined septum cap.

  • Transfer: Remove the sealed vial via the antechamber. The reagent can now be safely transferred to a reaction setup using standard cannula or syringe techniques on a Schlenk line 2.

Protocol B: Azeotropic Drying of Compromised Salt

Causality: If the salt has clumped or become gummy, it has absorbed water. Standard oven drying is contraindicated: heating a hydrated hydrochloride salt can drive off HCl gas, altering the pH. Furthermore, the localized acidity combined with heat can cleave the acid-sensitive tert-butoxy group, generating isobutylene and an undesired alcohol byproduct. Azeotropic distillation removes water gently at lower temperatures.

  • Solvent Addition: In a Schlenk flask, suspend the compromised, gummy salt in anhydrous toluene (approx. 10 mL per gram of salt).

  • Evaporation: Attach the flask to a Schlenk line. Apply a gentle vacuum to evaporate the toluene at room temperature or with mild heating (max 40 °C). Toluene forms a minimum-boiling azeotrope with water, effectively pulling the moisture away as it evaporates.

  • Repeat: Backfill the flask with Argon 3. Repeat the toluene addition and evaporation process two more times.

  • Final Drying: Leave the resulting white powder under high vacuum (< 0.1 Torr) on the Schlenk line for 12 hours to remove residual solvent traces.

Troubleshooting Guides & FAQs

Q: My compound has turned into a sticky, translucent gum. Is it ruined? A: Not necessarily. This phenomenon is called deliquescence. The salt has absorbed so much atmospheric moisture that it has dissolved in its own water of hydration. While the chemical structure of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is likely intact (it is stable to water at room temperature), your stoichiometry is now completely unknown. You must subject the material to Protocol B (Azeotropic Drying) to recover the free-flowing anhydrous salt before use.

Q: Can I just dry the clumped powder in a standard vacuum oven at 100 °C? A: No. Heating this specific compound to 100 °C poses a severe risk of chemical degradation. The dihydrochloride salt can undergo thermal dissociation, releasing corrosive HCl gas. Furthermore, the tert-butoxy group is highly sensitive to acidic conditions. The combination of heat, trapped moisture, and localized acidity will trigger the cleavage of the tert-butyl ether. Always dry below 60 °C using high vacuum or azeotropic methods.

Q: I don't have a glovebox. Can I weigh this on the benchtop? A: It is highly discouraged for quantitative reactions. However, if a glovebox is unavailable, utilize a "weighing by difference" method. Tare a sealed, dry vial. Add the compound rapidly, seal, and weigh again. Dissolve the entire mass in an anhydrous solvent (like dry DCM or THF) immediately to make a stock solution, and use volumetric transfers via syringe. To self-validate this workaround, add activated 3Å molecular sieves to the stock solution to scavenge any introduced moisture.

Q: How do I verify that my drying protocol worked and the salt is truly anhydrous? A: A self-validating protocol requires proof of dryness. The most definitive method is a Karl Fischer (KF) titration , which directly measures water content. If KF is unavailable, a qualitative check is the physical state: it should be a highly mobile, free-flowing powder with no clumping against the glass walls. Additionally, you can run a ¹H NMR in anhydrous DMSO-d₆; the water peak (typically around 3.3 ppm in DMSO) will integrate significantly higher if the salt is still hydrated.

References
  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line | JoVE Science Education Database | 2

  • Schlenk Line and Glove Box Safety | Notre Dame Sites | 3

  • Gloveboxes - The Schlenk Line Survival Guide | Schlenk Line Survival Guide | 1

Sources

Optimization

Technical Support Center: Scaling Up Reactions with 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

Welcome to the technical support center for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for effectively utilizing this versatile building block in chemical synthesis, particularly during reaction scale-up.

Introduction

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a valuable bifunctional molecule widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of a protected primary alcohol (as a tert-butoxy ether) and a piperazine moiety makes it a key intermediate for introducing a piperazine-ethanol side chain. However, its nature as a dihydrochloride salt presents specific challenges related to solubility, reactivity, and handling, which can become more pronounced when transitioning from small-scale laboratory experiments to larger-scale production.

This guide provides practical, experience-driven advice to navigate these challenges, ensuring successful and reproducible outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of reactions involving 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride.

Issue 1: Poor or Inconsistent Solubility

Question: My reaction is sluggish and gives inconsistent yields upon scale-up. I suspect poor solubility of the 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride in my organic solvent. How can I improve this?

Answer:

The dihydrochloride salt of this piperazine derivative often exhibits limited solubility in many common aprotic organic solvents due to its ionic nature.[1] This can lead to a heterogeneous reaction mixture, resulting in slow reaction rates and poor reproducibility.

Root Causes & Solutions:

  • Insufficient Basicity to Liberate the Free Amine: The dihydrochloride salt requires a sufficient amount of base to neutralize the two equivalents of HCl and generate the free, more soluble piperazine.

    • Solution: Ensure the use of at least two equivalents of a suitable base. For many reactions, using a slight excess (2.2-2.5 equivalents) can be beneficial. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base should be compatible with your other reagents.

  • Inappropriate Solvent Choice: While highly polar aprotic solvents like DMF or DMSO can dissolve the salt, they can be problematic for work-up and purification on a larger scale.

    • Solution: Consider a biphasic reaction system or the use of a co-solvent. For instance, a mixture of a non-polar solvent like toluene or THF with a more polar solvent can sometimes improve solubility without complicating the work-up. Alternatively, performing the reaction in a protic solvent like ethanol or isopropanol, where the salt has better solubility, might be an option if compatible with your reaction chemistry.[1]

  • "In Situ" Free Base Generation: Instead of directly adding the solid dihydrochloride to the reaction mixture, you can pre-form the free base.

    • Protocol: Suspend the 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add the required equivalents of base and stir for 30-60 minutes. The resulting slurry or solution of the free base can then be used in the subsequent reaction step. This ensures that the active nucleophile is readily available.

Solvent Qualitative Solubility of Piperazine Salts Considerations for Scale-Up
WaterHighSuitable for initial free-basing, but requires extraction.
Ethanol/MethanolSoluble to Highly SolubleGood choice if compatible with reagents; can be easy to remove.[1]
IsopropanolSolubleOften used for recrystallization, indicating good solubility at higher temperatures.[1]
AcetonitrileSparingly SolubleMay require a co-solvent or elevated temperatures.
THF, DichloromethaneSparingly SolubleOften used with a base to generate the free amine in situ.
Toluene, HeptaneInsolubleCan be used as the main solvent if the free base is soluble.
DMF, DMSOSolubleEffective but can be difficult to remove during work-up.
Issue 2: Formation of Di-substituted Byproducts

Question: I am trying to perform a mono-alkylation or mono-acylation on the piperazine ring, but I am observing significant amounts of the 1,4-disubstituted byproduct, especially at a larger scale. How can I improve the selectivity for the mono-substituted product?

Answer:

The presence of two secondary amines in the piperazine ring makes it susceptible to di-substitution. Controlling the stoichiometry and reaction conditions is crucial for achieving high mono-selectivity.

Root Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of the electrophile (alkylating or acylating agent) will inevitably lead to di-substitution.

    • Solution: Use the piperazine derivative as the excess reagent. A common strategy is to use 1.2 to 2 equivalents of the piperazine relative to the electrophile. This statistically favors mono-substitution. The unreacted piperazine can often be removed during work-up.

  • Rate of Addition and Localized High Concentrations: Adding the electrophile too quickly can create localized areas of high concentration, promoting the reaction of the initially formed mono-substituted product to the di-substituted byproduct.

    • Solution: On a larger scale, ensure efficient stirring and slow, controlled addition of the electrophile. Using a syringe pump for liquid reagents is highly recommended. For solid electrophiles, consider dissolving them in a suitable solvent and adding the solution dropwise.

  • Reaction Temperature: Higher reaction temperatures can sometimes decrease selectivity.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or the desired reaction temperature. This can help to control the initial rate of reaction and improve selectivity.

Issue 3: Deprotection of the tert-Butoxy Group

Question: During my reaction or work-up, I am observing the cleavage of the tert-butoxy protecting group, leading to the formation of the corresponding alcohol. What conditions can cause this, and how can I prevent it?

Answer:

The tert-butoxy group is an ether linkage that is generally stable to basic and nucleophilic conditions but is labile to strong acids.[2]

Root Causes & Solutions:

  • Acidic Conditions: Exposure to strong acids, even catalytic amounts, can lead to the cleavage of the tert-butyl ether. This can occur during the reaction itself if acidic byproducts are formed, or during an acidic aqueous work-up.

    • Solution:

      • Reaction: If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), ensure you have a sufficient excess of a non-nucleophilic base to act as a scavenger.

      • Work-up: Avoid strongly acidic conditions during the work-up. If an acidic wash is necessary, use a milder acid like dilute citric acid or ammonium chloride and minimize the contact time. Perform the wash at a low temperature (0-5 °C) if possible.

  • Lewis Acids: Some Lewis acids can also promote the cleavage of tert-butyl ethers.

    • Solution: If a Lewis acid is required for your transformation, consider if a milder one can be used or if the reaction can be performed at a lower temperature to minimize this side reaction.

Issue 4: Difficult Purification of the Final Product

Question: My final product is difficult to purify, and I have trouble removing unreacted starting material and piperazine-related byproducts. What are some effective purification strategies?

Answer:

Purification can be challenging due to the polar nature of the piperazine moiety and the potential for multiple products.

Strategies for Purification:

  • Aqueous Extraction:

    • Basic Wash: A wash with a dilute base (e.g., NaHCO₃ or Na₂CO₃ solution) can help remove any remaining hydrochloride salts.

    • Acidic Wash: If your product is not basic or the basicity is sufficiently attenuated, an acidic wash (e.g., dilute HCl or citric acid) can be used to remove unreacted basic starting materials and byproducts. Caution: Be mindful of the potential for deprotection of the tert-butoxy group.

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification on a large scale.[3]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing piperazine derivatives include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes or heptanes.[1][3]

  • Column Chromatography: While less ideal for very large scales, column chromatography can be effective for smaller scale-ups or for removing persistent impurities.[3]

    • Solvent System: A common eluent system for piperazine derivatives is a gradient of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (0.1-1%) added to the mobile phase to prevent the product from streaking on the silica gel.

  • Salt Formation: If your final product has a basic nitrogen, you can purify it by forming a salt (e.g., hydrochloride or maleate). The salt may have different solubility properties that allow for selective precipitation or crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride?

A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.[4][5][6]

Q2: How do I accurately weigh and dispense this material, as it can be hygroscopic?

A2: Due to its hygroscopic nature, it is best to handle the material in a low-humidity environment if possible (e.g., a glove box with a dry atmosphere). For routine laboratory use, minimize the time the container is open to the atmosphere, and weigh it out quickly.

Q3: Can I use a weaker base than triethylamine or DIPEA?

A3: Yes, inorganic bases like potassium carbonate or sodium bicarbonate can be used. These are often advantageous for large-scale reactions as they are cheaper and can be easier to remove during work-up (by filtration). However, they are generally less soluble in organic solvents, so the reaction may be slower and require more vigorous stirring.

Q4: I need to deprotect the tert-butoxy group to reveal the primary alcohol. What is the recommended procedure?

A4: The tert-butoxy group can be effectively removed under acidic conditions. A common and reliable method is to treat the compound with a solution of hydrochloric acid in an organic solvent, such as 4M HCl in 1,4-dioxane or a solution of HCl in methanol or isopropanol.[2][7] Another common reagent is trifluoroacetic acid (TFA) in dichloromethane.[2][8] The choice of acid and solvent will depend on the other functional groups in your molecule.

Q5: Is 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride compatible with palladium-catalyzed cross-coupling reactions?

A5: Yes, the free base form of 1-(2-(tert-Butoxy)ethyl)piperazine is commonly used in palladium-catalyzed reactions such as Buchwald-Hartwig amination.[9] It is crucial to first liberate the free base from the dihydrochloride salt using a suitable base before adding the palladium catalyst and ligand, as the chloride ions can potentially interfere with the catalytic cycle.

Visualized Workflows

General Workflow for N-Alkylation/Acylation

A 1. Dissolve/Suspend Reactant (Electrophile) in Solvent C 3. Controlled Addition - Add free base slurry/solution to electrophile - Use a syringe pump for slow addition - Maintain low temperature (e.g., 0 °C) A->C B 2. Prepare Piperazine Free Base - Suspend Dihydrochloride Salt - Add 2.2 eq. Base (e.g., TEA, K₂CO₃) - Stir for 30-60 min B->C D 4. Reaction Monitoring - Warm to desired temperature - Monitor by TLC/LC-MS C->D E 5. Work-up - Filter off salts (if any) - Aqueous washes (neutral, mild base/acid) - Dry organic layer D->E F 6. Purification - Concentrate solvent - Purify by recrystallization or chromatography E->F

Caption: A generalized workflow for the N-alkylation or N-acylation of 1-(2-(tert-Butoxy)ethyl)piperazine.

Troubleshooting Logic for Low Yield

start Low Yield Observed solubility Check Solubility Is the reaction homogeneous? start->solubility stoichiometry Verify Stoichiometry Piperazine in excess? solubility->stoichiometry Yes sol_sol Action: Improve Solubility - Use co-solvent - Pre-form free base solubility->sol_sol No side_products Analyze Byproducts Di-substitution or deprotection? stoichiometry->side_products Yes sto_sol Action: Adjust Stoichiometry - Increase excess of piperazine - Slow addition of electrophile stoichiometry->sto_sol No di_sub_sol Action: Minimize Di-substitution - Lower reaction temperature - Slower addition rate side_products->di_sub_sol Di-substitution deprot_sol Action: Prevent Deprotection - Use non-acidic conditions - Mild work-up side_products->deprot_sol Deprotection

Caption: A decision tree for troubleshooting low yields in reactions with 1-(2-(tert-Butoxy)ethyl)piperazine.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved from [Link]

  • Dominion Veterinary Laboratories Ltd. (2022, May 12). PIPERAZINE DIHYDROCHLORIDE 53%. Retrieved from [Link]

  • An, H., et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 55(17), 7597-7606.
  • Han, G., & Tam, J. P. (1996). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Tetrahedron Letters, 37(21), 3447-3450.

Sources

Reference Data & Comparative Studies

Validation

Analytical Methods for 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Characterization: A Comparative Guide

Introduction 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a critical building block and intermediate in pharmaceutical synthesis. From an analytical perspective, it presents a classic "optical invisibility" chal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a critical building block and intermediate in pharmaceutical synthesis. From an analytical perspective, it presents a classic "optical invisibility" challenge. The molecule lacks a conjugated π-electron system or aromatic rings, rendering it virtually transparent to standard Ultraviolet (UV) detection at typical wavelengths. Furthermore, as a highly polar dihydrochloride salt, it is non-volatile, complicating direct Gas Chromatography (GC) analysis.

As a Senior Application Scientist, I frequently observe laboratories struggling with poor mass balance, erratic peak shapes, and noisy baselines when characterizing this class of piperazine derivatives. This guide objectively compares High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), HPLC-UV, and GC with Flame Ionization Detection (GC-FID). By explaining the causality behind each methodological choice, this guide provides field-proven, self-validating protocols to ensure scientific integrity in your analytical workflows.

Structural Profiling & Causality in Method Selection

Before designing a protocol, we must analyze the molecule's physicochemical constraints to dictate the analytical strategy:

  • Lack of Chromophore: UV detection of this compound requires monitoring at low wavelengths (200–210 nm). At these wavelengths, mobile phase absorbance (e.g., from trace organics or dissolved oxygen) causes severe baseline drift, severely limiting sensitivity and quantitative accuracy 1.

  • Salt Form: The dihydrochloride salt (· 2HCl) is highly polar and non-volatile. Direct GC injection of the salt will lead to deposition in the inlet, thermal degradation, and loss of the analyte.

  • Semi-Volatile Free Base: If the salt is neutralized (free-based) via alkalinization, the resulting free amine is volatile enough for GC-FID, offering a robust orthogonal analytical approach.

Comparative Analysis of Detection Modalities
  • HPLC-CAD (The Gold Standard): Charged Aerosol Detection is a universal, mass-sensitive technique. The column eluent is nebulized, the solvent evaporates, and the remaining non-volatile analyte particles are charged with ionized nitrogen 2. Because 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is non-volatile, it forms distinct particles and yields a highly sensitive, uniform response regardless of its lack of chromophore 3.

  • HPLC-UV (The Legacy Compromise): While universally available, HPLC-UV requires strict control of mobile phase purity. It is generally restricted to isocratic methods or very shallow gradients to prevent baseline anomalies at 205 nm, making impurity profiling difficult.

  • GC-FID (The Orthogonal Alternative): FID provides an excellent linear response for carbon-containing compounds. However, this method mandates a liquid-liquid extraction (LLE) step to convert the salt into its free base prior to injection, introducing a potential source of sample preparation error if not properly controlled.

Quantitative Performance Comparison
ParameterHPLC-CADHPLC-UV (205 nm)GC-FID (Post-LLE)
Detection Principle Mass-sensitive (Particle charge)Optical (Absorbance)Ionization of C-H bonds
Sensitivity (LOD) ~5–10 ng on-column~100–200 ng on-column~10–20 ng on-column
Linearity Range Non-linear (requires quadratic fit)Linear (R² > 0.999)Linear (R² > 0.999)
Sample Preparation Direct dissolution (Dilute & Shoot)Direct dissolutionLLE (Alkalinization required)
Gradient Compatibility Excellent (with inverse gradient)Poor (severe baseline drift)Excellent (Temperature gradient)
Primary Limitation Requires strictly volatile buffersPoor sensitivity, high interferenceRequires sample prep, inlet maintenance
Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to verify the integrity of the data.

Protocol A: HPLC-CAD Method (Direct Analysis for Purity & Assay)

Causality Note: CAD requires strictly volatile mobile phases. Non-volatile buffers (like phosphates) will permanently contaminate the detector. We use Ammonium Formate to maintain a consistent pH for the piperazine nitrogens while ensuring complete evaporation. Furthermore, employing an inverse gradient minimizes response variations caused by changing organic solvent composition during nebulization 4.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonium Hydroxide to keep the piperazine in a neutral state for C18 retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 10 minutes.

    • Expert Tip: Route a post-column inverse gradient using a second pump to maintain a constant 50/50 A/B solvent ratio entering the CAD. This ensures uniform nebulization efficiency across the entire run.

  • CAD Settings: Evaporator temperature: 35°C; Data collection rate: 10 Hz; Filter: 3.6s.

  • Self-Validation (SST): Inject a 0.1 mg/mL standard. The Relative Standard Deviation (RSD) of the peak area for 5 replicate injections must be ≤ 2.0%. The signal-to-noise (S/N) ratio for a 0.001 mg/mL solution must be ≥ 10.

Protocol B: GC-FID Method (In-Situ Free-Basing)

Causality Note: To prevent inlet contamination, the dihydrochloride salt must be quantitatively converted to the free base. We use Methyl tert-butyl ether (MTBE) because it provides excellent phase separation from water and does not extract highly polar inorganic impurities, ensuring a clean injection.

  • Sample Preparation:

    • Accurately weigh ~50 mg of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride into a 15 mL centrifuge tube.

    • Add 5.0 mL of 1.0 M NaOH (aq) and vortex for 1 minute to fully neutralize the salt.

    • Add exactly 5.0 mL of MTBE containing 0.1 mg/mL of an internal standard (e.g., n-Tetradecane).

    • Shake vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer (MTBE) to a GC vial for analysis.

  • Column: DB-5 (or equivalent 5% phenyl/95% dimethylpolysiloxane), 30 m × 0.32 mm × 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Inlet & Detector: Inlet at 250°C (Split ratio 20:1). FID at 300°C (H2 flow 30 mL/min, Air flow 300 mL/min).

  • Self-Validation: The extraction efficiency is validated by the consistent area ratio of the analyte to the internal standard across three independent preparations (RSD ≤ 3.0%).

Decision Workflow Visualization

AnalyticalWorkflow Sample 1-(2-(tert-Butoxy)ethyl)piperazine 2HCl (Non-chromophoric Salt) Prep Sample Preparation Strategy Sample->Prep Direct Direct Salt Analysis (Aqueous/Organic Solvents) Prep->Direct Dilute & Shoot Freebase Free-Basing (LLE) (Alkalinization + Extraction) Prep->Freebase NaOH + MTBE HPLC HPLC Separation (C18 or HILIC) Direct->HPLC GC GC Separation (Capillary Column) Freebase->GC CAD HPLC-CAD (Gold Standard: High Sensitivity) HPLC->CAD Universal Detection UV HPLC-UV (Limitation: Low λ, High Noise) HPLC->UV Optical Detection FID GC-FID (Excellent for Volatile Free Base) GC->FID Flame Ionization

Workflow for selecting analytical methods based on physicochemical properties.

References
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis Source: Benchchem
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI group
  • Episode 1: The Benefits of Charged Aerosol Detection (CAD)
  • Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection Source: lcms.cz

Sources

Comparative

Comparative Mass Spectrometry Guide: 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

Executive Summary This guide provides an objective, data-driven comparison of mass spectrometry (MS) methodologies for the analysis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride . As a critical building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison of mass spectrometry (MS) methodologies for the analysis of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride . As a critical building block in pharmaceutical synthesis, accurate structural elucidation and quantification of this compound are paramount. This document evaluates the performance of Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS), detailing the mechanistic causality behind fragmentation patterns, sample preparation requirements, and self-validating experimental protocols.

Compound Profile & Analytical Challenges

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (Formula: C₁₀H₂₂N₂O • 2HCl; Exact Mass of free base: 186.1732) consists of a basic piperazine ring N-alkylated with a tert-butoxyethyl moiety.

The Analytical Challenge: The compound is formulated as a highly polar, water-soluble bis-hydrochloride salt. Direct injection of this salt into a GC-MS inlet results in severe thermal degradation and non-volatility due to strong ionic lattice energies. Consequently, analysts must choose between direct analysis via soft-ionization techniques (ESI-LC-MS) or employing orthogonal sample preparation (free-basing) to render the molecule volatile for hard-ionization techniques (EI-GC-MS).

Comparative Analysis: ESI-LC-MS/MS vs. GC-MS

The choice of MS platform fundamentally alters the analytical workflow. ESI-LC-MS/MS leverages the compound's native salt form, whereas GC-MS requires chemical transformation.

MS_Workflow cluster_LCMS ESI-LC-MS/MS Pathway (Preferred) cluster_GCMS GC-MS Pathway (Alternative) Salt 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride Salt Dilution Direct Solubilization (0.1% Formic Acid) Salt->Dilution FreeBase Basification (pH > 10) & Organic Extraction Salt->FreeBase ESI ESI(+) Ionization [M+H]+ m/z 187.18 Dilution->ESI EI Electron Ionization (EI) M+• m/z 186.17 FreeBase->EI

Caption: Logical workflow comparison between direct ESI-LC-MS/MS and derivatized GC-MS analysis.

Table 1: Comparative Performance Metrics
ParameterESI-LC-MS/MS (Triple Quad/Q-TOF)EI-GC-MS (Single Quad)
Sample Preparation Minimal (Direct aqueous dilution)Extensive (LLE for free-base conversion)
Ionization Mode Soft (ESI+), yields intact [M+H]+Hard (EI, 70 eV), yields extensive fragmentation
Primary Precursor Ion m/z 187.18 ([M+H]+)m/z 186.17 (M+•, often low abundance)
Sensitivity (LOD) Sub-ng/mL (High)High ng/mL (Moderate)
Structural Elucidation Excellent via targeted CID MS/MSGood via library matching of EI fragments
Throughput High (2-5 min run times)Low to Moderate (15-20 min run times)

Mechanistic Insights: ESI-MS/MS Fragmentation Dynamics

Understanding the causality of fragmentation is critical for developing robust Multiple Reaction Monitoring (MRM) transitions. Under positive Electrospray Ionization (ESI+), protonation occurs preferentially on the secondary amine of the piperazine ring due to its higher gas-phase basicity compared to the tertiary amine and ether oxygen [1].

During Collision-Induced Dissociation (CID), the protonated precursor ([M+H]+ m/z 187.18) undergoes highly predictable fragmentation:

  • Facile Ether Cleavage: The tert-butyl ether moiety is highly susceptible to inductive cleavage. It undergoes a characteristic neutral loss of isobutylene (56 Da) via a stable tert-butyl cation transition state, yielding a 1-(2-hydroxyethyl)piperazine fragment at m/z 131.12 [2].

  • Dehydration: The resulting primary alcohol fragment frequently loses a water molecule (-18 Da), generating an ion at m/z 113.11.

  • Ring Fission: Higher collision energies force the cleavage of the C-N bonds within the piperazine ring, yielding characteristic lower-mass diagnostic ions such as m/z 70.07 ([C₄H₈N]+)[1][3].

Fragmentation M Precursor Ion [M+H]+ m/z 187.18 F1 Primary Fragment [M+H - C4H8]+ m/z 131.12 M->F1 CID Neutral Loss of Isobutylene (-56 Da) F2 Secondary Fragment [M+H - C4H8 - H2O]+ m/z 113.11 F1->F2 CID Neutral Loss of Water (-18 Da) F3 Ring Cleavage [C4H8N]+ m/z 70.07 F1->F3 CID Piperazine Ring Fission

Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for 1-(2-(tert-Butoxy)ethyl)piperazine.

Table 2: ESI-MS/MS Characteristic Product Ions
m/z (Observed)Fragment FormulaNeutral LossStructural AssignmentRelative Abundance
187.18 [C₁₀H₂₃N₂O]+NoneIntact protonated moleculePrecursor
131.12 [C₆H₁₅N₂O]+56 Da (C₄H₈)Loss of tert-butyl group (isobutylene)High (Quantifier)
113.11 [C₆H₁₃N₂]+74 Da (C₄H₈ + H₂O)Loss of isobutylene and waterModerate (Qualifier)
70.07 [C₄H₈N]+117 DaPiperazine ring fissionModerate

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the success of critical chemical and physical transitions.

Protocol A: ESI-LC-MS/MS Analysis (Direct Salt Method)

Causality: The dihydrochloride salt is highly polar. Standard C18 columns will result in poor retention (void volume elution). A Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 column is required.

  • Stock Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1 mL of 50:50 Water:Acetonitrile.

    • Self-Validation Check: The solution must be completely clear. Any turbidity indicates incomplete dissolution of the salt lattice; if observed, increase the aqueous fraction to 60%.

  • Working Dilution: Dilute the stock to 100 ng/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a proton source, ensuring the piperazine nitrogens remain fully protonated ([M+H]+), which maximizes ESI positive mode ionization efficiency.

  • Chromatography: Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) to 50% Acetonitrile over 5 minutes.

  • MS/MS Optimization: Set the primary MRM transition to 187.2 → 131.1. Optimize the Collision Energy (CE) to approximately 15-20 eV to maximize the yield of the m/z 131.1 fragment without causing secondary fragmentation to m/z 70.0.

Protocol B: GC-MS Analysis (Free-Base Conversion Method)

Causality: To prevent thermal degradation of the salt in the 250°C GC inlet, the compound must be converted to its volatile free base via Liquid-Liquid Extraction (LLE).

  • Basification: Dissolve 10 mg of the dihydrochloride salt in 1 mL of deionized water. Add 0.5 mL of 1M NaOH.

    • Self-Validation Check: Test the aqueous layer with pH indicator paper. The pH must be > 10. If pH < 10, the secondary amine remains protonated and will not partition into the organic phase. Add NaOH until pH > 10 is achieved.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Carefully extract the organic layer.

  • Desiccation: Pass the organic layer through a small bed of anhydrous Sodium Sulfate (Na₂SO₄).

    • Causality: Water injection into a GC-MS degrades the stationary phase and damages the MS filament. The Na₂SO₄ must remain free-flowing; if it clumps entirely, the sample is still wet and requires more desiccant.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1). Use a standard non-polar column (e.g., DB-5MS) with a temperature program from 80°C to 280°C at 15°C/min.

References

  • Source: Journal of Chinese Mass Spectrometry Society (2021)
  • Title: Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry Source: SciELO URL
  • Title: Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives Source: BenchChem URL
Validation

Efficacy Comparison Guide: Therapeutics Synthesized via 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

As a Senior Application Scientist, I frequently evaluate how specific intermediate moieties dictate the final pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. While the piperazine ring is a ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how specific intermediate moieties dictate the final pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. While the piperazine ring is a ubiquitous, privileged scaffold in medicinal chemistry, the functionalization of its N4 position is the critical lever for tuning a molecule's efficacy.

This guide objectively compares the performance of therapeutics synthesized using the bifunctional building block 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride against standard alternative piperazine derivatives.

The Chemical & Structural Rationale

Causality in Synthesis: Why the Dihydrochloride Salt?

In high-throughput parallel synthesis workflows, free-base aliphatic amines pose a significant challenge. They are often viscous oils that readily absorb atmospheric CO₂ to form insoluble carbamates, and they are highly susceptible to oxidation. Utilizing the salt establishes a self-validating baseline for synthesis. It locks the intermediate as a stable, free-flowing solid, ensuring precise stoichiometric accuracy. During cross-coupling, the free amine is liberated in situ via a strong base, preventing premature degradation and maximizing coupling yields.

The Pharmacokinetic Advantage of the tert-Butoxyethyl Group

Compared to simple methyl or highly polar hydroxyethyl substitutions, the tert-butoxyethyl appendage offers a highly specific stereoelectronic profile. The ether oxygen retains hydrogen-bond acceptor capabilities—crucial for interacting with target protein residues like kinase hinge regions. Simultaneously, the bulky tert-butyl group increases lipophilicity (LogP) without drastically altering the topological polar surface area (tPSA). This creates an optimal partition coefficient for blood-brain barrier (BBB) penetration and occupies hydrophobic pockets to drive target selectivity.

Application Comparison I: Oncology & Cardiology (Kinase Inhibitors)

Protein Kinase D (PKD) is a key regulator of HDAC5 nuclear export, a pathway that drives cardiac hypertrophy and tumor cell proliferation. In the development of , researchers compared various piperazine substitutions to optimize efficacy.

The introduction of the tert-butoxyethyl group into the piperazine scaffold forces the molecule to occupy a specific hydrophobic pocket within the PKD ATP-binding site. This steric bulk clashes with the slightly smaller binding pockets of closely related Protein Kinase C (PKC) isoforms, resulting in a massive increase in target selectivity.

Table 1: Pharmacodynamic Profiling of Naphthyridine PKD Inhibitors

Piperazine N4-SubstitutionPKD1 IC₅₀ (nM)PKCα IC₅₀ (nM)Selectivity Fold (PKC/PKD)Cellular HDAC5 Export IC₅₀ (nM)
Unsubstituted (H) 45.0180.04x>1000 (Poor Permeability)
Methyl (-CH₃) 12.5150.012x450
2-(tert-Butoxy)ethyl 0.6 840.0 1400x 32

Data Interpretation: The tert-butoxyethyl derivative not only achieves sub-nanomolar target affinity but also translates effectively into cellular assays, proving that the lipophilic ether enhances membrane permeability while maintaining the basic nitrogen required for solubility.

Application Comparison II: CNS Therapeutics (GPCR Modulators)

For central nervous system (CNS) disorders such as schizophrenia, drugs must cross the BBB and precisely modulate G-protein coupled receptors (GPCRs). details the synthesis of 4-piperazin-1-yl-benzo[b]thiophene derivatives acting as Dopamine D2 partial agonists and Serotonin 5-HT2A antagonists.

Here, the tert-butoxyethyl group is compared against a hydroxyethyl analog. The basic piperazine nitrogen forms a critical salt bridge with a conserved Aspartate residue in the GPCR pocket. However, the terminal functional group dictates BBB penetrance.

Table 2: Receptor Binding & Permeability of Benzo[b]thiophene Derivatives

Piperazine N4-SubstitutionD2 Receptor Kᵢ (nM)5-HT2A Kᵢ (nM)BBB Permeability (Pₐₚₚ, 10⁻⁶ cm/s)EPS Liability (In Vivo)
Hydroxyethyl (-CH₂CH₂OH) 8.215.44.1 (Low)Moderate
2-(tert-Butoxy)ethyl 1.5 3.8 18.5 (High) Low

Data Interpretation: Capping the hydroxyl group with a bulky tert-butyl moiety eliminates a hydrogen-bond donor, drastically increasing the Pₐₚₚ value for BBB transport. This ensures high central receptor occupancy at lower systemic doses, thereby reducing Extrapyramidal Side Effects (EPS).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols utilize self-validating mechanisms to eliminate false positives and quantify true efficacy.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Purpose: Coupling 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride to a heteroaryl chloride.

  • Preparation: In a nitrogen-purged glovebox, combine the heteroaryl chloride (1.0 eq), 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos ligand (0.1 eq) in anhydrous 1,4-dioxane.

  • In Situ Free-Basing: Add Sodium tert-butoxide (NaOtBu) (3.5 eq). Causality: The excess strong base serves a dual purpose: it neutralizes the two equivalents of HCl from the piperazine salt to liberate the reactive secondary amine, and it participates in the catalytic cycle to form the palladium alkoxide intermediate.

  • Reaction & Internal Validation: Heat to 90°C for 12 hours. Spike the reaction mixture with 0.1 eq of biphenyl as an internal standard.

  • Analysis: Monitor via LC-MS. The constant peak area of the biphenyl standard allows for absolute quantification of the product conversion rate, validating the efficiency of the coupling independent of injection volume variances.

Protocol B: TR-FRET Kinase Binding Assay

Purpose: Validating PKD target engagement.

  • Incubation: Incubate the purified PKD enzyme with a europium-labeled anti-phospho antibody, a fluorescent tracer, and serial dilutions of the synthesized tert-butoxyethyl-piperazine inhibitor in assay buffer (containing 1 mM DTT and 0.01% Tween-20 to prevent non-specific aggregation).

  • Excitation & Ratiometric Readout: Excite the microplate at 340 nm. Measure emission at both 615 nm (Europium donor) and 665 nm (Acceptor fluorophore).

  • Self-Validation Mechanism: Calculate the 665/615 nm emission ratio. Causality: Relying on a ratiometric readout rather than absolute fluorescence inherently normalizes for well-to-well pipetting variations and completely eliminates false positives caused by the auto-fluorescence of the drug compounds.

Mechanistic Pathway Visualization

The following diagram illustrates the self-validating molecular logic of how the tert-butoxyethyl-piperazine derivatives exert their efficacy in oncology/cardiology by blocking the PKD-mediated export of HDAC5.

Pathway Drug tert-Butoxyethyl-piperazine Inhibitor PKD Protein Kinase D (PKD) Drug->PKD Inhibits Activity HDAC5_Nuc HDAC5 (Nucleus) Represses Hypertrophy Drug->HDAC5_Nuc Maintains Repressor Pool HDAC5_Cyt HDAC5 (Cytoplasm) Exported PKD->HDAC5_Cyt Phosphorylates (Promotes Export) HDAC5_Nuc->HDAC5_Cyt Export Hypertrophy Gene Transcription (Disease Progression) HDAC5_Cyt->Hypertrophy De-represses MEF2

Fig 1: Mechanism of PKD inhibition by tert-butoxyethyl-piperazine derivatives blocking HDAC5 export.

References

  • Identification of Orally Available Naphthyridine Protein Kinase D Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • US8071600B2 - Derivatives of 4-piperazin-1-yl-4-benzo[B]thiophene suitable for the treatment of CNS disorders United States Patent and Trademark Office / Google Patents URL:[2]

Sources

Comparative

Cost-Benefit Analysis &amp; Application Guide: 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride in Drug Discovery

As a Senior Application Scientist, evaluating the strategic procurement of chemical building blocks is as critical as the synthesis itself. The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the strategic procurement of chemical building blocks is as critical as the synthesis itself. The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, prized for its ability to modulate pharmacokinetic (PK) properties, improve aqueous solubility, and act as a rigid linker [2]. Specifically, the addition of a tert-butoxyethyl motif provides steric bulk and a lipophilic ether linkage, which can shield adjacent sites from metabolic oxidation while maintaining hydrogen-bond acceptor capabilities.

This guide provides an objective cost-benefit analysis comparing the direct procurement of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride against traditional in-house multi-step synthesis. Furthermore, it details field-proven, self-validating protocols for integrating this specific salt form into downstream cross-coupling workflows.

Mechanistic & Strategic Rationale

Why the Dihydrochloride Salt?

The free base form of alkylated piperazines is notoriously challenging to handle. They are typically hygroscopic oils or low-melting solids that rapidly absorb atmospheric moisture and carbon dioxide, leading to caking, degradation, and inaccurate stoichiometric weighing [1].

By utilizing the dihydrochloride (2HCl) salt , researchers gain a highly stable, free-flowing crystalline powder [3]. The protonation of both basic nitrogen atoms prevents oxidative degradation and drastically extends shelf life. While the salt form requires in situ neutralization during downstream reactions, the benefits in handling, reproducibility, and storage far outweigh the cost of adding supplementary base to a reaction mixture.

Cost-Benefit Analysis: Procurement vs. In-House Synthesis

When a project requires the tert-butoxyethyl piperazine scaffold, discovery chemists face a choice: synthesize the building block from cheaper precursors (Route B) or purchase the pre-synthesized 2HCl salt (Route A).

Route B (In-House Synthesis) Causality: Traditional synthesis involves the alkylation of mono-Boc-protected piperazine with 2-(tert-butoxy)ethyl bromide, followed by acidic deprotection (using HCl in dioxane or TFA) to yield the desired product. While raw material costs are low, this route introduces significant hidden costs: labor time, solvent waste (E-factor), and the necessity of chromatographic purification to remove dialkylated or unreacted impurities.

Quantitative Comparison Table
MetricRoute A: Direct Procurement (2HCl Salt)Route B: In-House Synthesis (from Boc-Piperazine)
Raw Material Cost (per 10g) ~$120 - $180~$40 - $60
Labor & Overhead Cost $0 (Ready to use)~$400+ (Estimated 3 days of scientist time)
Time to Downstream Use Immediate3 - 4 Days
Overall Yield 100% (No synthetic loss)60 - 75% (Over two steps)
Purity Profile >98% (Certified CoA)Variable (Requires rigorous QA/QC)
Environmental Factor (E-Factor) Minimal (Packaging only)High (Solvents, silica gel, aqueous workups)

Workflow Visualizations

Workflow Start Target: tert-Butoxyethyl Piperazine Scaffold RouteA Route A: Direct Purchase (1-(2-(tert-Butoxy)ethyl)piperazine 2HCl) Start->RouteA RouteB Route B: In-House Synthesis (Boc-Piperazine + Alkyl Halide) Start->RouteB Coupling Downstream Application (Buchwald-Hartwig / SNAr) RouteA->Coupling Immediate Use High Purity StepB1 Step 1: Alkylation (Base, Heat, 24h) RouteB->StepB1 StepB2 Step 2: Deprotection (HCl/Dioxane, 12h) StepB1->StepB2 StepB3 Step 3: Purification (Crystallization/Column) StepB2->StepB3 StepB3->Coupling 3-4 Days Labor Intensive

Figure 1: Decision tree comparing direct procurement vs. in-house synthesis workflows.

Mechanism Salt Piperazine 2HCl Salt (Stable, Non-hygroscopic) Base Strong Base (e.g., NaOtBu) Salt->Base In situ Neutralization FreeBase Active Free Base (Nucleophile) Base->FreeBase Product N-Aryl Piperazine Derivative FreeBase->Product Catalyst Pd-Catalyst + Aryl Halide Catalyst->Product Cross-Coupling

Figure 2: Mechanistic pathway for in situ neutralization and subsequent cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

To integrate 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride into an API, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is the industry standard [4].

The Causality of Stoichiometry: Because the building block is a dihydrochloride salt, the secondary amine is protonated and non-nucleophilic. You must add exactly 2.0 additional equivalents of base (relative to the piperazine) solely to neutralize the salt in situ. If this is neglected, the amine will fail to coordinate to the palladium center, and the catalytic cycle will stall.

Step-by-Step Methodology (Self-Validating System)

Reagents:

  • Aryl Halide (Electrophile): 1.0 equiv

  • 1-(2-(tert-Butoxy)ethyl)piperazine 2HCl: 1.2 equiv

  • Palladium Catalyst (e.g., Pd₂(dba)₃): 0.02 equiv (2 mol%)

  • Ligand (e.g., BINAP or RuPhos): 0.04 equiv (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 3.4 equiv (1.0 equiv for the catalytic cycle + 2.4 equiv to neutralize the 1.2 equiv of 2HCl salt)

  • Anhydrous Toluene or Dioxane: 0.1 M concentration

Procedure:

  • Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon) for 5 minutes.

  • Solid Addition: Add the aryl halide, 1-(2-(tert-Butoxy)ethyl)piperazine 2HCl, Pd₂(dba)₃, Ligand, and NaOtBu to the flask. Note: NaOtBu is highly moisture sensitive; weigh quickly in ambient air or ideally inside a glovebox.

  • Solvent Addition & Degassing: Add anhydrous solvent. Sparge the heterogeneous mixture with inert gas for 10 minutes. The mixture will initially appear cloudy due to the insoluble NaCl byproduct forming as the piperazine free base is liberated.

  • Reaction Execution: Seal the vessel and heat to 90–100 °C in a pre-heated oil bath or heating block. Monitor via LC-MS or TLC. Complete conversion typically occurs within 4 to 12 hours.

  • Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts (NaCl). The successful removal of these salts visually validates the in situ neutralization step.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a Dichloromethane/Methanol gradient with 1% Triethylamine to prevent streaking of the basic product).

References

  • PubChem. Piperazine Dihydrochloride: Stability and Handling. National Center for Biotechnology Information. Available at:[Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. Available at:[Link]

  • Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2016. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride As a critical building block in pharmaceutical synthesis and drug discovery, 1-(2-(tert-Butoxy)ethyl)piperazine di...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-(2-(tert-Butoxy)ethyl)piperazine Dihydrochloride

As a critical building block in pharmaceutical synthesis and drug discovery, 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride presents unique operational challenges. While the piperazine core provides essential pharmacological properties, its dihydrochloride salt form and tert-butoxy ether linkage dictate highly specific safety and disposal requirements. This guide provides drug development professionals with a self-validating protocol for the safe handling, neutralization, and disposal of this compound, ensuring strict compliance with laboratory safety standards.

Part 1: Chemical Profiling & Hazard Causality

To design an effective and compliant disposal strategy, we must first understand the molecular behavior of the compound and the causality behind its hazards:

  • The Piperazine Core: Piperazine derivatives are recognized respiratory and skin sensitizers. Repeated exposure to dust or aerosols can trigger severe allergic reactions.

  • The Dihydrochloride Salt: The addition of two equivalents of hydrochloric acid makes the compound highly water-soluble, but it renders its aqueous solutions strongly acidic. Furthermore, thermal decomposition during incineration releases toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx).

  • The tert-Butoxy Group: Under strongly acidic conditions or high heat, this ether linkage can cleave, potentially releasing isobutylene gas—an asphyxiant and flammable hazard.

Table 1: Physicochemical Profile and Operational Implications

Property / HazardClassification / DataOperational Implication
Physical State Solid (Powder/Crystals)High dust generation risk; requires local exhaust ventilation.
GHS Classification Skin/Eye Irritant (Cat 2), Sensitizer (Cat 1)Strict PPE required (Nitrile gloves, safety goggles, N95/P100 respirator).
Aqueous pH Acidic (pH < 3.0)Potential RCRA D002 characteristic waste; requires neutralization.
Thermal Decomposition Releases HCl, NOx, COxMust be processed via high-temperature incineration with alkaline scrubbers.
Aquatic Toxicity Chronic (Cat 3)Strictly prohibited from standard sanitary sewer/drain disposal.

Part 2: Operational Safety & Spill Response Protocol

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200) [1], proper Personal Protective Equipment (PPE) and engineering controls are mandatory to mitigate sensitization risks before any cleanup or disposal operation begins.

SpillResponse Start Spill Detected (Solid/Powder) PPE Don PPE (N95/P100, Nitrile Gloves) Start->PPE Vent Ensure Local Exhaust Avoid Dust Formation PPE->Vent Sweep Sweep/Shovel (Non-Sparking Tools) Vent->Sweep Container Transfer to Sealable Waste Container Sweep->Container Label Label as 'Hazardous Chemical Waste' Container->Label Dispose Licensed Waste Disposal Facility Label->Dispose

Workflow for the containment and disposal of 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride spills.

Part 3: Step-by-Step Disposal Methodologies

Disposal strategies must be bifurcated based on the physical state of the waste. Under EPA guidelines [2], generators must determine if their waste exhibits hazardous characteristics at the point of generation.

Protocol A: Solid Waste Disposal (Unused Product & Spill Debris)
  • Collection: Gather all solid waste, including contaminated Kimwipes, weighing paper, and spill debris. Use non-sparking tools and avoid dry sweeping to prevent the aerosolization of sensitizing dust.

  • Containment: Place the collected material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Solid Waste - Contains Piperazine Derivatives."

  • Incineration: Transfer the container to your institution's Environmental Health and Safety (EHS) team for transport to a licensed hazardous waste facility.

    • Mechanistic Note: Ensure the facility utilizes high-temperature incineration equipped with alkaline scrubbers. This is a strict requirement to neutralize the corrosive HCl gas and NOx emissions generated by the combustion of the dihydrochloride salt and the nitrogenous piperazine ring.

Protocol B: Aqueous Waste Neutralization (Post-Reaction/Wash Streams)

Aqueous solutions of this compound are inherently acidic. If the pH drops below 2.0, the waste stream is legally classified as a RCRA D002 characteristic hazardous waste (corrosive) [2].

  • pH Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter or high-resolution pH indicator paper.

  • Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), under continuous magnetic stirring.

    • Mechanistic Note: NaHCO3​ is preferred over strong bases (like NaOH) to prevent localized exothermic reactions, which could lead to the unintended thermal cleavage of the tert-butoxy group and subsequent release of flammable isobutylene gas.

  • Verification: Continue the dropwise addition of the base until the pH stabilizes between 6.0 and 8.0. This self-validates the removal of the D002 corrosivity characteristic.

  • Disposal: Even once neutralized, the solution retains the aquatic toxicity inherent to piperazine derivatives. Do not pour down the drain. Collect the neutralized solution in a designated aqueous hazardous waste carboy for institutional disposal.

WastePathway Source 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride Waste Solid Solid Waste (Powder/Crystals) Source->Solid Aqueous Aqueous Solutions (Acidic pH) Source->Aqueous Packaging Contaminated Packaging Source->Packaging Incineration High-Temp Incineration (with HCl/NOx scrubbers) Solid->Incineration Neutralization Neutralize to pH 6-8 (using NaHCO3) Aqueous->Neutralization Packaging->Incineration AqueousDisposal Aqueous Waste Stream (Non-RCRA D002) Neutralization->AqueousDisposal

Waste segregation and disposal pathways for solid, aqueous, and packaging materials.

References

  • Title: Hazard Communication Standard: Safety Data Sheets - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 40 CFR 261.3 -- Definition of hazardous waste. - eCFR Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]

Handling

Personal protective equipment for handling 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling functionalized piperazine derivatives. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling functionalized piperazine derivatives. 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is a highly versatile building block in drug discovery[1], but its chemical nature demands rigorous operational discipline.

This guide provides a self-validating, step-by-step framework for personal protective equipment (PPE), handling, and disposal, grounded in the physicochemical realities of the compound. Our goal is to move beyond basic compliance and build a deep understanding of why these safety protocols are non-negotiable.

Section 1: Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the mechanistic behavior of this specific molecule.

  • Hygroscopicity & Localized Corrosivity: The dihydrochloride salt form makes this compound inherently hygroscopic[2]. Upon exposure to ambient humidity, the powder rapidly absorbs moisture. If this moisture-laden powder contacts unprotected skin or mucous membranes, the dissolved HCl creates a localized, highly concentrated acidic microenvironment, leading to severe skin irritation (H315) and serious eye damage (H319)[3][4].

  • Sensitization Potential: Piperazine rings are notorious for their potential to act as haptens. They can covalently bind to endogenous proteins, triggering a systemic immune response. Repeated exposure can lead to severe skin sensitization (H317) and asthma-like respiratory sensitization (H334)[3]. Preventing aerosolization is not just about acute safety; it is about preventing irreversible occupational asthma.

Section 2: Quantitative Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. Below is the quantitative and qualitative PPE matrix required for handling this compound.

Protection ZoneRequired EquipmentMaterial Specifications & Causality
Hands Chemical-resistant glovesNitrile rubber (NBR) . Minimum thickness: >0.11 mm. Breakthrough time: >480 minutes (Permeation level 6)[5]. Causality: Nitrile provides superior resistance to amine/hydrochloride permeation compared to latex.
Eyes/Face Safety gogglesTightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US)[3]. Causality: Protects against micro-aerosolized powder and severe eye irritation.
Respiratory Fume Hood / RespiratorStandard operations must occur in a Class II Type A2 biological safety cabinet or chemical fume hood. If handled outside, use an N95/P100 particulate respirator[4]. Causality: Prevents inhalation of sensitizing dust (H334).
Body Impervious lab coatDisposable, chemical-impermeable Tyvek coveralls or a heavy-duty cotton lab coat[4]. Causality: Prevents powder accumulation on personal clothing, mitigating chronic dermal exposure.

Section 3: Operational Workflow & Handling Protocols

Because the dihydrochloride salt is hygroscopic, handling it in ambient air compromises both the integrity of the reagent (altering its molecular weight via water absorption) and the safety of the operator[2].

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Control: Ensure the chemical fume hood is operational. Purge the microbalance enclosure with a gentle stream of Nitrogen (N2) or Argon (Ar) to drop the relative humidity below 20%.

  • PPE Verification: Don double nitrile gloves. The outer glove acts as a sacrificial layer that must be removed immediately if contaminated.

  • Visual Inspection (Self-Validation Step): Inspect the stock bottle before opening. If the powder appears clumped, sticky, or glassy, moisture ingress has occurred. This physical state change validates that the seal was previously compromised and warns the operator of increased localized corrosivity.

  • Transfer: Use a non-sparking, anti-static spatula to transfer the powder. Static electricity can cause the fine piperazine powder to aerosolize, drastically increasing the inhalation risk.

  • Sealing: Immediately flush the headspace of the stock vial with N2/Ar before tightly capping. Store in a secondary desiccator[2].

Workflow Start Start: Verify PPE & Fume Hood Purge Purge Balance Enclosure with N2/Ar Start->Purge Weigh Weigh Compound (Piperazine 2HCl derivative) Purge->Weigh Check Check for Clumping (Moisture Ingress?) Weigh->Check Seal Seal in Amber Vial & Desiccator Check->Seal No (Dry powder) Discard Quarantine & Re-dry (Vacuum Oven) Check->Discard Yes (Hygroscopic failure)

Operational workflow for handling hygroscopic piperazine dihydrochloride powders.

Section 4: Spill Response and Disposal Plan

A spill of a sensitizing, hygroscopic powder requires immediate, methodical action to prevent aerosolization. Never dry-sweep a piperazine spill , as this will immediately aerosolize the haptens into the breathing zone.

Step-by-Step Spill Response Protocol:
  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to clean a large spill (>50g) without a self-contained breathing apparatus (SCBA)[4].

  • Contain: For small spills inside a fume hood, gently cover the powder with an inert, slightly damp absorbent (like sand or vermiculite) to suppress dust formation.

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools into a sealable hazardous waste container. Wash the spill surface with copious amounts of water, as the dihydrochloride salt is highly water-soluble.

  • Dispose: 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride is harmful to aquatic life with long-lasting effects (H412)[3]. Do not flush down the sink. Label as "Hazardous Organic Amine/Hydrochloride Waste" and transfer to a licensed disposal facility for chemical incineration[6].

SpillResponse Spill Spill Detected Assess Assess Spill Size Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large DonPPE Don Spill-Kit PPE (N95/P100, Nitrile) Small->DonPPE Evacuate Evacuate Area & Call HazMat Large->Evacuate Absorb Cover with Inert Absorbent (Sand/Vermiculite) DonPPE->Absorb Clean Sweep with Non-Sparking Tools & Wash with Water Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Decision tree and step-by-step response protocol for chemical spills.

References

  • "2172569-44-5 CAS: 1-(2-(tert-Butoxy)ethyl)piperazine dihydrochloride." ChemSrc. Available at:[Link]

  • "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid." Carl ROTH. Available at:[Link]

  • "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.